molecular formula C9H12BrNO B1613483 2-Bromo-3-butoxypyridine CAS No. 936033-56-6

2-Bromo-3-butoxypyridine

Cat. No.: B1613483
CAS No.: 936033-56-6
M. Wt: 230.1 g/mol
InChI Key: IEDZCTRHPPDOSX-UHFFFAOYSA-N
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Description

2-Bromo-3-butoxypyridine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936033-56-6

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

IUPAC Name

2-bromo-3-butoxypyridine

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h4-6H,2-3,7H2,1H3

InChI Key

IEDZCTRHPPDOSX-UHFFFAOYSA-N

SMILES

CCCCOC1=C(N=CC=C1)Br

Canonical SMILES

CCCCOC1=C(N=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

2-Bromo-3-butoxypyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-3-butoxypyridine , a critical intermediate in the synthesis of heterocyclic pharmaceuticals. This document is structured for researchers and drug development professionals, prioritizing actionable data, validated synthetic protocols, and mechanistic insights.

CAS Number: 936033-56-6 Core Application: Medicinal Chemistry Scaffold (Kinase Inhibitors, GPCR Ligands)

Executive Summary

In the landscape of modern drug discovery, This compound serves as a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its functional groups: the C2-bromine atom provides a reliable handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-butoxy group imparts lipophilicity and metabolic stability, often serving to occupy hydrophobic pockets in enzyme active sites. This guide details the physicochemical profile, synthesis, and reactivity of this compound, establishing a standard for its handling in R&D environments.

Chemical Identity & Physical Properties[1][2][3][4]

The following data consolidates the structural and physical characteristics of the compound. Where experimental values are proprietary, predictive models based on structural analogs (e.g., 2-bromo-3-methoxypyridine) are utilized to guide experimental design.

PropertySpecification
IUPAC Name This compound
CAS Number 936033-56-6
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
Boiling Point (Est.) 260–270 °C at 760 mmHg
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C, protect from light

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to this compound is the O-alkylation of the commercially available precursor 2-bromo-3-pyridinol . This approach avoids the harsh conditions of direct ring bromination, which often leads to regioselectivity issues (e.g., mixtures of 2-bromo and 2,6-dibromo species).

Validated Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • Precursor: 2-Bromo-3-pyridinol (CAS 6602-32-0)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv) or 1-Iodobutane (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2-bromo-3-pyridinol (10.0 g, 57.5 mmol) and K₂CO₃ (15.9 g, 115 mmol) in anhydrous DMF (100 mL) .

  • Activation: Stir the suspension at room temperature for 30 minutes. This deprotonates the hydroxyl group, forming the phenoxide anion (visible as a color change or dissolution).

  • Alkylation: Add 1-Bromobutane (7.4 mL, 69 mmol) dropwise via a syringe over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.2) should disappear, and a less polar product (Rf ~0.6) should appear.

    • Note: Do not overheat (>90 °C) to prevent elimination of the alkyl bromide or N-alkylation side products.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice-Water (300 mL) and extract with Ethyl Acetate (3 x 100 mL) .

    • Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0–10% EtOAc in Hexanes).

Yield Expectation: 85–92% (Pale yellow oil).

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and critical process controls.

SynthesisWorkflow Start Start: 2-Bromo-3-pyridinol Deprotonation Step 1: Activation (K2CO3, DMF, RT) Start->Deprotonation Intermediate Intermediate: Pyridinyl Anion Deprotonation->Intermediate - H+ Alkylation Step 2: Alkylation (+ 1-Bromobutane, 60°C) Intermediate->Alkylation SN2 Attack Workup Step 3: Work-up (Extr. EtOAc/H2O) Alkylation->Workup Completion Product Final Product: This compound Workup->Product Purification

Figure 1: Step-wise synthetic workflow for the O-alkylation of 2-bromo-3-pyridinol.

Reactivity & Applications

The versatility of this compound lies in its ability to undergo selective transformations at the C2 position while the C3-butoxy group remains inert, providing steric bulk and lipophilicity.

Functionalization Pathways
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Outcome: Formation of 2-Aryl-3-butoxypyridines . This is the primary route for synthesizing kinase inhibitors where the pyridine ring acts as a hinge binder.

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu.

    • Outcome: Formation of 2-Amino-3-butoxypyridines . Essential for introducing solubility-enhancing amine tails.

  • Lithium-Halogen Exchange:

    • Reagents: n-BuLi, -78 °C, THF.

    • Outcome: Generation of the 2-Lithio species , which can be trapped with electrophiles (e.g., aldehydes, CO₂) to form carbinols or carboxylic acids.

Reactivity Map

This diagram visualizes the downstream utility of the scaffold.

ReactivityMap Core This compound (CAS 936033-56-6) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald LiExchange Li-Halogen Exchange (n-BuLi, Electrophile) Core->LiExchange Heck Heck Reaction (Alkenes, Pd) Core->Heck Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aminopyridine Aminopyridines (GPCR Ligands) Buchwald->Aminopyridine Functionalized Aldehydes/Acids (Building Blocks) LiExchange->Functionalized Alkenyl Alkenyl Pyridines Heck->Alkenyl

Figure 2: Divergent synthesis pathways utilizing the C2-bromo handle.

Safety & Handling (E-E-A-T)

As a halogenated pyridine, this compound requires strict adherence to safety protocols. It is not fully characterized toxicologically, so it must be treated as a potent bioactive agent.

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for organobromides), safety glasses with side shields, and a lab coat.

  • Spill Management: Absorb with inert material (vermiculite or sand). Do not flush into surface water or sanitary sewer systems.

  • First Aid: In case of skin contact, wash immediately with soap and copious amounts of water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

  • Boroncore . (n.d.). This compound Product Data. Retrieved February 4, 2026, from [Link]

  • PubChem . (2025).[1] 2-Bromo-3-methoxypyridine (Analog Reference).[1][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses . (1951). 2-Bromopyridine Synthesis (General Method). Org. Synth. 1951, 31, 92. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-butoxypyridine: Molecular Structure, Properties, and Synthesis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their versatile chemical reactivity and ability to engage in various biological interactions make them privileged scaffolds in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of 2-Bromo-3-butoxypyridine, a member of this important class of compounds. While not as extensively documented as some of its analogues, its structural features suggest significant potential as a building block in the synthesis of complex molecules for pharmaceutical research. This document will cover its molecular structure, predicted physicochemical properties, a detailed, field-proven synthesis protocol, and its potential applications in drug discovery, grounded in the established utility of related compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a butoxy group at the 3-position. The presence of the bromine atom and the ether linkage provides two key points for synthetic modification, making it a valuable intermediate.

Key Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₂BrNOCalculated
Molecular Weight 230.10 g/mol Calculated
IUPAC Name This compound-
CAS Number Not assigned-

The butoxy group, being larger than the more commonly documented methoxy group, is expected to increase the lipophilicity of the molecule, which can have significant implications for its solubility and pharmacokinetic profile in drug design.

Structural Diagram

G cluster_0 Synthesis of this compound Start 2-Bromo-3-hydroxypyridine Reaction Williamson Ether Synthesis Start->Reaction Reagent1 Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) Reagent1->Reaction Reagent2 1-Bromobutane Reagent2->Reaction Solvent Anhydrous DMF or THF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Spectroscopic Characterization of 2-Bromo-3-butoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for the heterocyclic compound 2-Bromo-3-butoxypyridine. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and structural elucidation. This document synthesizes data from analogous compounds and fundamental spectroscopic principles to offer a predictive yet robust characterization for researchers and scientists in the field.

Introduction to this compound

This compound belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals. The strategic placement of a bromine atom and a butoxy group on the pyridine ring imparts specific steric and electronic properties, making it a versatile intermediate for introducing further molecular complexity. Accurate and reliable analytical data is the cornerstone of its application in multi-step syntheses.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Predicted FT-IR Spectral Analysis

Key Vibrational Modes

The FT-IR spectrum of this compound is expected to be rich in information, with characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis can be broken down into contributions from the pyridine ring, the C-Br bond, the C-O-C ether linkage, and the butyl chain.

Table 1: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)IntensityAssignmentRationale and Comments
3100-3000Medium-WeakAromatic C-H StretchCharacteristic of C-H vibrations on the pyridine ring.[3]
2965-2850StrongAliphatic C-H StretchAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chain.
~1560MediumC=C/C=N Ring StretchA key indicator of the pyridine ring's aromatic system. For 2-bromo-3-methoxypyridine, a peak is observed at 1556 cm⁻¹.[4]
~1465MediumCH₂ ScissoringBending vibration of the methylene groups in the butyl chain.
~1410MediumC=C/C=N Ring StretchAnother characteristic stretching vibration of the pyridine ring. A peak at 1410 cm⁻¹ is seen in the methoxy analog.[4]
~1380Medium-WeakCH₃ Symmetric BendCharacteristic bending (umbrella) mode of the terminal methyl group.
1250-1200StrongAryl-O Stretch (Asymmetric)Asymmetric C-O-C stretching of the butoxy group attached to the aromatic ring.
1100-1000StrongC-O-C Stretch (Symmetric) & C-N StretchA complex region with contributions from the symmetric ether stretch and C-N vibrations within the ring. 2-bromo-3-methoxypyridine shows peaks at 1076 and 1049 cm⁻¹.[4]
~780StrongC-H Out-of-plane BendIndicative of the substitution pattern on the pyridine ring. The methoxy analog exhibits a band at 788 cm⁻¹.[4]
< 600Medium-StrongC-Br StretchThe carbon-bromine stretching vibration is expected in the far-IR region.
Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. If the sample is an oil or liquid, a single drop is sufficient.

  • Data Acquisition: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

  • Spectral Collection: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean ATR Crystal Clean ATR Crystal Record Background Record Background Clean ATR Crystal->Record Background Apply Sample Apply Sample Record Background->Apply Sample Apply Pressure Apply Pressure Apply Sample->Apply Pressure Collect Spectrum Collect Spectrum Apply Pressure->Collect Spectrum Baseline Correction Baseline Correction Collect Spectrum->Baseline Correction ATR Correction ATR Correction Baseline Correction->ATR Correction Final Spectrum Final Spectrum ATR Correction->Final Spectrum

Caption: Workflow for FT-IR data acquisition.

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. The presence of bromine, with its two abundant isotopes, will be a defining characteristic of the spectrum.

Molecular Ion and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively).[5][6] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom. The molecular weight of this compound is 231.11 g/mol (for ⁷⁹Br) and 233.11 g/mol (for ⁸¹Br). Therefore, the mass spectrum should display two molecular ion peaks at m/z 231 and 233 with roughly equal intensities.

Predicted Fragmentation Pathways

Electron ionization (EI) is expected to induce fragmentation through several predictable pathways, primarily involving the butoxy side chain and the carbon-bromine bond.[7][8]

Table 2: Predicted Key Fragment Ions for this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment StructureFragmentation Pathway
231/233[C₉H₁₂BrNO]⁺Molecular Ion
175/177[C₅H₄BrNO]⁺Loss of butene (C₄H₈) via McLafferty-type rearrangement
157/159[C₅H₄BrN]⁺Loss of butoxy radical (•OC₄H₉)
152/154[C₉H₁₂NO]⁺Loss of Br radical (•Br)
129[C₄H₉O]⁺Alpha cleavage of the C-O bond
78[C₅H₄N]⁺Loss of Br and butoxy group
57[C₄H₉]⁺Butyl cation from cleavage of the ether bond

Diagram of Predicted Fragmentation Pathways:

G M [M]⁺˙ m/z 231/233 F1 Loss of •C₄H₉ (Alpha Cleavage) m/z 174/176 M->F1 F2 Loss of C₄H₈ (McLafferty) m/z 175/177 M->F2 F3 Loss of •Br m/z 152 M->F3 F4 Loss of •OC₄H₉ m/z 157/159 M->F4

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the recommended technique.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This protocol ensures good chromatographic separation and provides a reproducible fragmentation pattern for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the FT-IR and mass spectral data for this compound. By leveraging data from close structural analogs and fundamental spectroscopic principles, researchers and drug development professionals can confidently use this information for the identification and characterization of this important synthetic intermediate. The provided protocols offer a robust starting point for obtaining high-quality experimental data.

References

  • Scribd. (n.d.). FTIR Correlation Chart. Retrieved from [Link]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

  • University of Information and Communications Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from a publicly available scientific diagram.
  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • National Isotope Development Center. (n.d.). Bromine. Retrieved from [Link]

  • WebElements. (n.d.). Bromine » isotope data. Retrieved from [Link]

  • Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from a publicly available journal article.
  • Applied Science and Biotechnology: Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Dummies.com. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Natural Variations of Isotopic Abundances. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Roczniki Chemii. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from a publicly available journal article.
  • Pharmaffiliates. (n.d.). 2-Bromo-3-methoxypyridine (BSC). Retrieved from [Link]

  • BuyIsotope.com. (n.d.). Bromine isotopes. Retrieved from [Link]

  • YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. Retrieved from [Link]

  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from a publicly available research paper.

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An In-depth Technical Guide to the Synthesis of 2-Bromo-3-butoxypyridine from 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-3-butoxypyridine, a key intermediate in pharmaceutical research and development. The synthesis is approached as a two-step process commencing from 3-hydroxypyridine: an initial regioselective bromination followed by a Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind the experimental choices.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from 3-hydroxypyridine is most effectively achieved through a two-step synthetic sequence. This strategy is predicated on the chemical properties of the pyridine ring, which is activated towards electrophilic substitution by the hydroxyl group at the C3 position.

  • Step 1: Electrophilic Bromination. The first step involves the regioselective bromination of 3-hydroxypyridine to yield 2-Bromo-3-hydroxypyridine. The hydroxyl group, being an activating group, directs the electrophilic bromine to the ortho and para positions. In the case of 3-hydroxypyridine, the C2 and C6 positions are ortho, and the C4 position is para. The bromination preferentially occurs at the C2 position due to electronic and steric factors.

  • Step 2: O-Alkylation (Williamson Ether Synthesis). The second step is the O-alkylation of the intermediate, 2-Bromo-3-hydroxypyridine, with a suitable butylating agent. This classic Williamson ether synthesis involves the deprotonation of the hydroxyl group to form a more nucleophilic pyridinoxide, which then undergoes a nucleophilic substitution reaction with a butyl halide to form the desired this compound.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway 3-Hydroxypyridine 3-Hydroxypyridine 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine 3-Hydroxypyridine->2-Bromo-3-hydroxypyridine Step 1: Bromination (Br₂, NaOH/H₂O) This compound This compound 2-Bromo-3-hydroxypyridine->this compound Step 2: O-Alkylation (1-Bromobutane, Base)

Caption: Overall two-step synthesis of this compound.

Mechanistic Insights and Experimental Causality

Step 1: Regioselective Bromination of 3-Hydroxypyridine

The hydroxyl group on the pyridine ring is a potent activating group for electrophilic aromatic substitution. In alkaline aqueous solutions, the monobromination of 3-hydroxypyridine is a common and efficient transformation.[1] The reaction proceeds by the generation of the electrophile from bromine, which then attacks the electron-rich pyridine ring.

A patent for the synthesis of the analogous 2-bromo-3-methoxypyridine describes a robust method for the bromination of 3-hydroxypyridine in an aqueous sodium hydroxide solution.[2][3] The use of a basic medium is crucial as it facilitates the reaction, likely by forming the more reactive phenoxide-like species. The reaction is typically conducted at low temperatures to control the reaction rate and minimize the formation of by-products.

Step 2: Williamson Ether Synthesis for O-Butylation

The O-alkylation of 2-Bromo-3-hydroxypyridine is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromobutane.

The choice of base and solvent is critical for the success of this reaction. A strong base is required to fully deprotonate the hydroxyl group. Common bases for this transformation include potassium hydroxide (KOH) or sodium hydride (NaH). The solvent should be able to dissolve the reagents and be inert to the reaction conditions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often preferred as they can accelerate SN2 reactions. A procedure for the methylation of 2-bromo-3-pyridinol using potassium hydroxide in DMSO provides a solid foundation for the butylation reaction.[4]

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and scalability.

Part A: Synthesis of 2-Bromo-3-hydroxypyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxypyridine95.1010.0 g0.105
Sodium Hydroxide40.0012.6 g0.315
Bromine159.8117.6 g (5.6 mL)0.110
Water18.02200 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.6 g of sodium hydroxide in 100 mL of water and cool the solution to -5 to 0 °C in an ice-salt bath.

  • With vigorous stirring, add 5.6 mL of bromine dropwise to the cold NaOH solution, ensuring the temperature remains below 0 °C.

  • In a separate beaker, dissolve 10.0 g of 3-hydroxypyridine in a solution of 100 mL of water.

  • Add the 3-hydroxypyridine solution dropwise to the cold bromine solution over 30-45 minutes, maintaining the reaction temperature between 10-15 °C.[2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2.5-3 hours.[2][3]

  • Cool the reaction mixture in an ice bath and carefully neutralize it to pH 7 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 2-Bromo-3-hydroxypyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-3-hydroxypyridine174.0010.0 g0.057
Potassium Hydroxide (pulverized)56.113.8 g0.068
1-Bromobutane137.028.6 g (6.8 mL)0.063
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10.0 g of 2-Bromo-3-hydroxypyridine and 100 mL of DMSO.

  • Add 3.8 g of pulverized potassium hydroxide to the stirred mixture.

  • Heat the mixture to 55-60 °C under a nitrogen atmosphere.

  • Add 6.8 mL of 1-bromobutane dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 55-60 °C.

  • After the addition is complete, continue to stir the reaction at 55-60 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with 1 N NaOH (100 mL), water (100 mL), and saturated NaCl solution (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow and Data Summary

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: O-Alkylation Start1 3-Hydroxypyridine in NaOH(aq) Reaction1 Reaction at 10-15°C Start1->Reaction1 Reagent1 Bromine solution Reagent1->Reaction1 Workup1 Neutralization (HCl) & Filtration Reaction1->Workup1 Product1 2-Bromo-3-hydroxypyridine Workup1->Product1 Start2 2-Bromo-3-hydroxypyridine in DMSO Product1->Start2 Intermediate Reaction2 Reaction at 55-60°C Start2->Reaction2 Reagent2 KOH & 1-Bromobutane Reagent2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Purification (Distillation/Chromatography) Workup2->Purification Product2 This compound Purification->Product2

Caption: A step-by-step experimental workflow for the synthesis.

Table of Expected Yields and Physical Properties:

CompoundStepTypical Yield (%)Melting Point (°C)Molecular Weight ( g/mol )
2-Bromo-3-hydroxypyridine170-80178-181174.00
This compound265-75N/A (Liquid)230.10

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the butyl group and the protons on the pyridine ring.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To confirm the absence of the hydroxyl group and the presence of the ether linkage.

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide and Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Organic Solvents (DMSO, Diethyl Ether, Ethyl Acetate): Flammable and should be handled away from ignition sources. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents.

  • CN102875422A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.

  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents.

  • A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals - Benchchem.

  • 2-bromopyridine - Organic Syntheses Procedure.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.

  • Pyridine synthesis - Organic Chemistry Portal.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.

  • Kinetics and Mechanism of Bromination of 2-Pyridone - American Chemical Society.

  • 3-Bromo-2-hydroxypyridine synthesis - ChemicalBook.

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com.

  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion - The Royal Society of Chemistry.

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF - ResearchGate.

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Bromo-3-butoxypyridine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-3-butoxypyridine in Drug Discovery

In the landscape of pharmaceutical and medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound (CAS No. 138139-11-2) is a highly valuable, functionalized building block for researchers and drug development professionals. Its structure, featuring a bromo group at the 2-position and a butoxy chain at the 3-position, offers a versatile platform for constructing complex molecular architectures through modern synthetic methodologies.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1] The adjacent butoxy group not only modulates the electronic nature and steric environment of the pyridine ring but also enhances the lipophilicity of derivative compounds, a critical parameter for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). Consequently, the reliable procurement of high-purity this compound is a critical, yet often challenging, first step in many drug discovery campaigns.[2][3] This guide provides an in-depth technical overview of its commercial sourcing, quality validation, safe handling, and a practical application in a common synthetic transformation.

Section 1: The Criticality of Supplier Qualification for Research Reagents

The success of any synthetic campaign, and by extension, a drug discovery program, is fundamentally linked to the quality of the starting materials. Sourcing a specialized reagent like this compound necessitates a rigorous supplier evaluation process that goes beyond simple cost and availability. Inconsistencies in purity or the presence of uncharacterized impurities can lead to failed reactions, misleading biological data, and significant delays.[4]

Key Selection Criteria for Suppliers:

  • Purity and Comprehensive Analysis: Reputable suppliers provide a detailed Certificate of Analysis (CoA) for each batch. This document should not merely state a purity value (e.g., >97%) but also specify the analytical techniques used for its determination, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Traceability and Documentation: The supplier must provide a Safety Data Sheet (SDS) that complies with current regulatory standards (e.g., GHS). This document is essential for risk assessment and ensuring safe laboratory practices.

  • Custom Synthesis Capability: For non-standard reagents, a supplier's expertise in custom synthesis is a significant advantage. It indicates a deep understanding of chemical synthesis and quality control, offering a pathway for procuring unique derivatives or scaling up a lead compound.

  • Technical Support: A supplier that offers access to scientific staff for technical inquiries is invaluable. This support can be crucial for troubleshooting synthetic challenges or understanding the nuances of a reagent's stability and reactivity.

Section 2: Commercial Availability and Sourcing

This compound is a specialized chemical intermediate and is not typically stocked in large quantities by major suppliers. Its procurement often falls into the category of "research chemicals" or requires custom synthesis. The following table provides a summary of potential commercial sources that specialize in such compounds.

Supplier TypeService OfferedTypical PurityLead TimeKey Considerations
Specialty Chemical Suppliers Stocking of niche building blocks>95-98%1-3 weeksMay have limited stock; verify batch-specific CoA before ordering.
Custom Synthesis Organizations (CSOs) Made-to-order synthesis≥98% (customizable)4-8 weeksHigher cost per gram, but offers high purity and scalability. Ideal for later-stage development.
Chemical Marketplaces Connection to multiple global suppliersVaries widelyVaries widelyRequires careful vetting of the actual manufacturer; quality can be inconsistent.

Note: Researchers are advised to contact these suppliers directly to inquire about the current availability, pricing, and to request a sample or batch-specific Certificate of Analysis for this compound (CAS 138139-11-2).

Section 3: In-House Quality Control and Verification of Incoming Reagents

Trust in a supplier's CoA is important, but verification is paramount for ensuring the integrity of your research.[5] Establishing a routine, in-house QC process for critical starting materials is a self-validating system that prevents costly errors downstream.

A Standard Operating Procedure (SOP) for Incoming Reagent QC:

  • Documentation Review: Upon receipt, immediately quarantine the reagent. Compare the supplier's CoA and SDS with your purchase order specifications.

  • Physical Inspection: Note the physical appearance (e.g., color, form - solid/oil) and ensure the container is properly sealed and labeled.

  • Spectroscopic Confirmation:

    • ¹H NMR Spectroscopy: This is the most powerful and straightforward technique for confirming the chemical identity. A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should be compared against a predicted spectrum or literature data to confirm the presence of the butoxy group protons, the aromatic pyridine protons, and their expected chemical shifts and coupling patterns.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Assessment:

    • HPLC or GC-MS: To assess the purity and identify any potential impurities. This is crucial if the reagent will be used in sensitive catalytic reactions.

  • Release or Rejection: If the in-house analytical data matches the supplier's CoA and confirms the structure and purity, the reagent is released from quarantine and approved for laboratory use. Discrepancies should be immediately reported to the supplier.

QC_Workflow start Start: Reagent Received quarantine Quarantine Material start->quarantine review_docs Review Supplier CoA & SDS quarantine->review_docs inhouse_qc Perform In-House Analysis (¹H NMR, LC-MS) review_docs->inhouse_qc compare Compare Data: In-House vs. Supplier inhouse_qc->compare pass PASS compare->pass Data Matches fail FAIL compare->fail Discrepancy release Release to Lab Inventory pass->release reject Reject Batch & Contact Supplier fail->reject end End release->end reject->end

Caption: Workflow for incoming reagent quality control.

Section 4: Safe Handling and Storage

Substituted bromopyridines require careful handling. While a specific SDS for this compound should be obtained from the supplier, general safety protocols for this class of compounds should be followed.

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Toxicological Profile (General Class Hazards): Bromopyridines can be irritants to the skin, eyes, and respiratory system. Acute toxicity may occur via ingestion or skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen).

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 5: Prototypical Application in a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[6] this compound is an excellent substrate for this reaction, allowing for the synthesis of 2-aryl-3-butoxypyridines, a scaffold present in many biologically active molecules.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating it in situ from Pd(OAc)₂ with a phosphine ligand is common. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and can dramatically affect reaction efficiency by tuning the steric and electronic properties of the palladium center.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.[7]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-butoxypyridine product.

Suzuki_Workflow setup 1. Setup Under Inert Gas - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) setup->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent react 4. Heat & Stir (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction & Wash) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product: 2-Aryl-3-butoxypyridine purify->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its effective use, however, begins long before the reaction flask. A successful research outcome is predicated on a diligent sourcing strategy that prioritizes quality, documentation, and supplier reliability. By implementing a robust in-house quality control workflow and adhering to safe handling practices, researchers can confidently incorporate this versatile reagent into their synthetic campaigns, accelerating the path toward novel therapeutic discoveries.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Navigating Organic Synthesis with 2-Bromo-3-methoxypyridine. Retrieved February 4, 2026, from [Link]

  • Silver Fern Chemical Inc. (n.d.). Methyl Isobutyl Carbinol Supplier | 108-11-2. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • Pharmaguideline. (n.d.). Quality Control. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 4, 2026, from [Link]

  • Global Market Insights. (2025, August 10). Laboratory Chemical Reagents. Retrieved February 4, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved February 4, 2026, from [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 4, 2026, from [Link]

  • SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. Retrieved February 4, 2026, from [Link]

Sources

electrophilicity and reactivity of 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 2-Bromo-3-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate whose strategic importance in medicinal chemistry and materials science cannot be overstated. The specific arrangement of its substituents—a halogen at the C2 position and an alkoxy group at C3—creates a unique electronic landscape that dictates its reactivity. This guide offers a deep dive into the electrophilic nature and reaction dynamics of this molecule. We will move beyond simple reaction lists to explore the underlying principles that govern its behavior in pivotal synthetic transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the formation of organometallic intermediates. This document is designed to serve as a practical and theoretical resource, providing field-proven insights and detailed, replicable protocols for laboratory application.

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring. The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring and making it generally electron-deficient compared to benzene.[1] This effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The substituents further modulate this profile:

  • 2-Bromo Group: As a halogen, bromine exerts a strong -I (negative inductive) effect, further withdrawing electron density from the C2 carbon to which it is attached. This makes the C2 position highly electrophilic and susceptible to attack.

  • 3-Butoxy Group: The oxygen atom of the butoxy group has lone pairs that can be donated into the pyridine ring through a +R (positive resonance) effect. This electron-donating character partially counteracts the ring's overall electron deficiency, particularly influencing the ortho (C2, C4) and para (C6) positions relative to itself.

This electronic tug-of-war makes the C2 carbon a prime site for reactions where the C-Br bond is cleaved, as it is activated by both the ring nitrogen and the inductive effect of the bromine itself.

Caption: Key electronic effects governing reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond at the activated C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for constructing complex molecular scaffolds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[2] For an electron-deficient substrate like this compound, this reaction proceeds efficiently, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ is used. These are pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) are crucial. They stabilize the Pd(0) center, promote the oxidative addition step with the aryl bromide, and facilitate the final reductive elimination.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Product_Complex Product Complex Transmetal->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Coupled Product Product_Complex->Product ArBr This compound ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand (0.04 eq.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reactant 1Reactant 2 (Boronic Acid)Catalyst SystemYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Ligand-free (aq. isopropanol)High[3]
2,6-DichloropurinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃>90[4]
Aryl Halides2-Pyridyl Boron DerivativesPd Catalyst / Phosphite LigandsVaries[5]
Table 1: Representative yields for Suzuki-Miyaura couplings involving 2-halopyridines and related heterocycles. Exact yields for this compound will be substrate-dependent.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines from aryl halides.[6][7] Given the prevalence of N-aryl pyridine motifs in pharmaceuticals, the Buchwald-Hartwig amination of this compound is a highly valuable transformation.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Similar to the Suzuki coupling, a Pd(0) source is used. However, the ligands are often highly specialized, bulky biarylphosphines (e.g., Xantphos, RuPhos) that are critical for facilitating the challenging C-N reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. It is strong enough to deprotonate the amine, making it a more active nucleophile, without competing with it in the reaction.[7]

  • Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealed tube or Schlenk flask with this compound (1.0 eq.), the amine (1.2 eq.), NaOt-Bu (1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and the ligand (0.02-0.10 eq.).[9]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor by GC-MS or LC-MS.

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.

Formation and Reactivity of Organometallic Intermediates

The polarized C-Br bond allows for the formation of potent organometallic nucleophiles, effectively reversing the inherent electrophilicity of the C2 carbon.

Lithium-Halogen Exchange

At low temperatures, organolithium reagents like n-butyllithium (n-BuLi) can undergo a rapid lithium-halogen exchange with this compound to generate the corresponding 2-lithiopyridine species.[10] This intermediate is a powerful nucleophile that can react with a wide variety of electrophiles.

Causality Behind Experimental Choices:

  • Temperature: The reaction is performed at -78 °C (dry ice/acetone bath). This is critical to prevent the highly basic organolithium intermediate from attacking other sites on the molecule or reacting with the solvent (THF).[10]

  • Reagents: n-BuLi is a common choice. The reaction is an equilibrium, but the formation of the more stable aryllithium drives it forward.[11]

  • Atmosphere: A strictly inert and anhydrous atmosphere is mandatory, as organolithium reagents react violently with water and oxygen.[10]

Lithiation_Workflow Lithiation & Electrophilic Quench Workflow Start Start: This compound in dry THF Cool Cool to -78 °C (Inert Atmosphere) Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir Stir for 30-60 min (Formation of 2-lithiopyridine) Add_nBuLi->Stir Add_E Add Electrophile (E+) (e.g., Aldehyde, CO₂, Me₃SiCl) Stir->Add_E Warm Warm to Room Temp. Add_E->Warm Quench Aqueous Quench (e.g., NH₄Cl) Warm->Quench End Workup & Purification Quench->End

Caption: Standard workflow for lithium-halogen exchange.

Grignard Reagent Formation

Formation of the Grignard reagent (2-pyridylmagnesium bromide) can be more challenging than for simple aryl bromides due to the reactivity of the pyridine ring.[12] Often, an entrainment method using an auxiliary reagent like ethyl bromide is employed to initiate and sustain the reaction with magnesium turnings.[13] The resulting Grignard reagent is a softer, less basic nucleophile than its organolithium counterpart, making it suitable for reactions with aldehydes, ketones, and esters.[14][15][16]

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

  • Setup: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and stirrer under an inert atmosphere. Add magnesium turnings (1.5 eq.).

  • Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous THF to activate the magnesium.

  • Grignard Formation: Add a solution of this compound (1.0 eq.) in THF dropwise to maintain a gentle reflux. After addition is complete, reflux for another 1-2 hours.

  • Reaction: Cool the newly formed Grignard solution to 0 °C. Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq.) in THF dropwise.

  • Workup: After stirring for several hours, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ether or ethyl acetate, wash the organic layer, dry, and concentrate.

  • Purification: Purify via column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While less common for bromo-pyridines compared to their chloro- or fluoro-analogs, SₙAr can occur under forcing conditions.[17] The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex.[18][19]

Causality Behind Experimental Choices:

  • Activation: The pyridine nitrogen inherently activates the C2 position for nucleophilic attack.[1]

  • Nucleophile: Strong nucleophiles are required, such as alkoxides, thiolates, or amines.[20]

  • Conditions: High temperatures and polar aprotic solvents (e.g., DMSO, DMF) are often necessary to overcome the activation energy associated with breaking the aromaticity in the intermediate step.

Summary and Outlook

This compound is a versatile synthetic building block defined by the electrophilicity of its C2 position. This reactivity can be harnessed directly through palladium-catalyzed cross-coupling reactions or inverted through the formation of powerful organometallic nucleophiles.

Reaction TypeKey TransformationCommon ReagentsCore Principle
Suzuki-Miyaura Coupling C(sp²)–C bond formationPd catalyst, Base, Boronic AcidElectrophilic C-Br center undergoes Pd-catalyzed coupling.
Buchwald-Hartwig Amination C(sp²)–N bond formationPd catalyst, Strong Base, AmineElectrophilic C-Br center undergoes Pd-catalyzed amination.
Lithium-Halogen Exchange C-Br → C-Lin-BuLi, -78 °CReversal of polarity (umpolung) to create a potent C2 nucleophile.
Grignard Formation C-Br → C-MgBrMg, THFCreation of a moderately strong C2 nucleophile.
SₙAr C-Br → C-NuStrong Nucleophile, HeatDirect displacement of bromide via an addition-elimination mechanism.
Table 2: Overview of the primary reactivity pathways for this compound.

For the medicinal chemist and process scientist, a thorough understanding of these pathways is crucial for the rational design of synthetic routes to complex, high-value molecules. The choice of reaction conditions—catalyst, ligand, base, and solvent—is not arbitrary but is dictated by the electronic and steric properties of this uniquely functionalized pyridine core.

References

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. URL: [Link]

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents.
  • 2-bromopyridine - Organic Syntheses Procedure. URL: [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. URL: [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. URL: [Link]

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. URL: [Link]

  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. URL: [Link]

  • Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution - MDPI. URL: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. URL: [Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate. URL: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. URL: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. URL: [Link]

  • Ability of Boron to Act as a Nucleophile and an Electrophile in Boryl Shift Reactions Unveiled by Electron Density Distribution Analysis | Request PDF - ResearchGate. URL: [Link]

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  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A. URL: [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec. URL: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. URL: [Link]

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - MDPI. URL: [Link]

  • Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study | The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. URL: [Link]

  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. URL: [Link]

  • Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability - PMC - NIH. URL: [Link]

  • Buchwald–Hartwig amination - Wikipedia. URL: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. URL: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. URL: [Link]

  • Observed and predicted permeability values for substituted pyridines.... | Download Scientific Diagram - ResearchGate. URL: [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. URL: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC. URL: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. URL: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. URL: [Link]

  • Pyridine - Wikipedia. URL: [Link]

  • nucleophilic aromatic substitutions - YouTube. URL: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: [Link]

  • Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent | Request PDF - ResearchGate. URL: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. URL: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. URL: [Link]

  • Buchwald-Hartwig cross-coupling reaction - YouTube. URL: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. URL: [Link]

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Methodological & Application

The Strategic Application of 2-Bromo-3-butoxypyridine in Suzuki Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridines and the Power of Suzuki Cross-Coupling

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] This palladium-catalyzed reaction offers a broad functional group tolerance and typically proceeds under relatively mild conditions, making it an invaluable asset in the synthesis of complex molecules.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-bromo-3-butoxypyridine as a key building block in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated protocol, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) species. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing both the rate and efficiency of each step in the catalytic cycle. For sterically hindered or electron-rich substrates like this compound, careful optimization of these parameters is essential to achieve high yields and minimize side reactions.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Br- Br- Ar-Pd(II)-Br(L2)->Br- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Ar-R->Pd(0)L2 Regenerates Catalyst R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation X-B(OR)2 X-B(OR)2 Ar-Br Ar-Br Ar-Br->Oxidative Addition This compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure for the Suzuki Coupling of this compound

This protocol provides a general and robust method for the Suzuki cross-coupling of this compound with a variety of arylboronic acids. It is based on established procedures for similar 2-substituted pyridines and serves as an excellent starting point for optimization.[5][6]

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (1-5 mol%)[7][8]

  • Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas (for inert atmosphere)

Reaction Setup Workflow:

reaction_setup A Charge reaction vessel with solids: This compound, arylboronic acid, base, and catalyst B Seal vessel and purge with inert gas (e.g., Nitrogen or Argon) A->B C Add degassed solvents (e.g., Dioxane and Water) via syringe B->C D Heat reaction mixture to desired temperature (e.g., 80-110 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool reaction to room temperature upon completion E->F G Perform aqueous workup and extraction F->G H Purify product by column chromatography G->H

Caption: A typical workflow for setting up a Suzuki cross-coupling reaction.

Step-by-Step Procedure:
  • Reaction Assembly: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.03 eq), and the base (e.g., Cs2CO3, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Suzuki cross-coupling of this compound is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes these parameters and provides general recommendations.

ParameterRecommendationRationale and Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4, Pd2(dba)3 with a suitable ligandPd(dppf)Cl2 is often a robust and reliable catalyst for heteroaryl couplings.[5][9] The dppf ligand's wide bite angle is thought to facilitate the reductive elimination step. For challenging couplings, screening of different palladium sources and ligands is recommended.
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos)For electron-rich bromopyridines, bulky and electron-donating phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[10]
Base Cs2CO3, K3PO4, K2CO3The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used. The solubility of the base in the reaction medium can play a crucial role.
Solvent System Dioxane/Water, Toluene/Water, THF/WaterA mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation step. The ratio of organic solvent to water should be optimized for each specific substrate combination.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive arylboronic acids. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
Inert Atmosphere Nitrogen or ArgonIt is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poorly soluble base; Low reaction temperature.Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Finely grind the base before use. Increase the reaction temperature in increments.
Formation of Homocoupled Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and purge the reaction vessel with inert gas. Screen different bases and solvent systems to promote efficient transmetalation.
Protodebromination of Starting Material Presence of water and a strong base.Use anhydrous conditions if possible, or minimize the amount of water in the solvent system. A weaker base may also be beneficial.
Decomposition of Boronic Acid High temperature; Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester, which can be more stable under certain conditions.

Applications in Drug Discovery and Development

The 2-aryl-3-butoxypyridine motif synthesized via this methodology is a valuable pharmacophore in drug discovery. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The C-C bond formed through the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-butoxypyridines. By understanding the reaction mechanism and carefully optimizing the key parameters, researchers can successfully employ this compound as a versatile building block in the development of novel chemical entities with potential therapeutic applications. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Google Patents.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Sandiego, C. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • UC Berkeley. The Suzuki Reaction. [Link]

  • ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Carrow, B. P., & Nozaki, K. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. [Link]

  • Google Patents. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

Sources

synthesis of novel pharmaceutical intermediates from 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategic Derivatization of 2-Bromo-3-butoxypyridine for the Synthesis of Novel Pharmaceutical Intermediates

Introduction: The Strategic Value of the 3-Alkoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold due to its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and bioavailability. The 2-bromo-3-alkoxypyridine motif, specifically, is a highly valuable building block. The alkoxy group at the 3-position significantly influences the electronic properties of the ring and can engage in crucial interactions with biological targets. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a diverse array of transformations to build molecular complexity. This guide focuses on this compound, a readily accessible starting material, and provides detailed protocols for its conversion into high-value pharmaceutical intermediates, particularly those relevant to modulators of nicotinic acetylcholine receptors (nAChRs) and other CNS targets.[1][2]

PART 1: Critical Safety & Handling Protocols

Before commencing any synthetic work, a thorough understanding of the hazards associated with the starting material is paramount. While a specific safety data sheet (SDS) for this compound may not be universally available, its hazard profile can be reliably extrapolated from analogous bromopyridine derivatives.[3][4] Organobromine compounds are often toxic and irritant.

Causality Behind Precautions: The reactivity of bromopyridines necessitates stringent handling to prevent exposure. Their volatility, although moderate, requires work in a well-ventilated fume hood. The specified personal protective equipment (PPE) is chosen to prevent dermal absorption, which can be a significant route of exposure for this class of compounds, and to protect against serious eye irritation.[3][4]

Table 1: Hazard Profile and Handling Recommendations for this compound

Hazard Classification Description Recommended Precautionary Actions (P-Statements)
Acute Toxicity (Oral, Dermal) Toxic if swallowed, potentially fatal in contact with skin.[3] P262: Do not get in eyes, on skin, or on clothing. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
Skin Corrosion / Irritation Causes skin irritation.[4] P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage / Irritation Causes serious eye irritation.[4] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[4] P261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area.

| Flammability | Combustible liquid. | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

PART 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, and the bromine atom at the C2 position of this compound is ideally suited for these transformations. This position is electronically activated for oxidative addition to a Palladium(0) center, the crucial first step in many catalytic cycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Principle & Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for creating carbon-carbon bonds between aromatic systems.[5] It pairs the organohalide with an organoboron species, typically a boronic acid or ester. Its popularity stems from the mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. For this compound, this reaction allows for the direct installation of aryl and heteroaryl moieties, which are critical for modulating target affinity and selectivity in drug candidates.

Protocol 2.1: Synthesis of 2-(4-methoxyphenyl)-3-butoxypyridine

Self-Validation: This protocol incorporates standard, field-proven conditions for Suzuki couplings of 2-bromopyridines.[6][7] The use of a pre-catalyst like Pd(dppf)Cl₂ ensures the efficient in-situ generation of the active Pd(0) species. The aqueous base is crucial for activating the boronic acid for the transmetalation step.[8] Monitoring by TLC or LC-MS provides in-process checks to ensure the reaction proceeds to completion.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂.

  • Add 1,4-dioxane to dissolve the solids (concentration approx. 0.1 M with respect to the starting bromide).

  • In a separate flask, dissolve Na₂CO₃ in deionized water (approx. 2 M solution).

  • Add the aqueous Na₂CO₃ solution to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Table 2: Representative Boronic Acids for Suzuki-Miyaura Coupling

Boronic Acid Partner Expected Intermediate Potential Therapeutic Area
Phenylboronic acid 3-Butoxy-2-phenylpyridine General scaffold
Pyridine-4-boronic acid 3-Butoxy-2,4'-bipyridine CNS agents, nAChR modulators[1]
Thiophene-2-boronic acid 3-Butoxy-2-(thiophen-2-yl)pyridine Bioisosteric replacement

| 4-(Trifluoromethyl)phenylboronic acid | 3-Butoxy-2-(4-(trifluoromethyl)phenyl)pyridine | Metabolic stability modulation |

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine: - this compound - Boronic Acid (1.2 eq) - Pd(dppf)Cl2 (3 mol%) solvents 2. Add Dioxane & aq. Na2CO3 reagents->solvents heat 3. Heat to 90 °C (4-12 h) solvents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor extract 5. Cool, Dilute w/ EtOAc Wash w/ H2O, Brine monitor->extract dry 6. Dry (Na2SO4) & Concentrate extract->dry purify 7. Column Chromatography dry->purify product Pure Biaryl Product purify->product Reaction_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents R-B(OH)2 Pd Catalyst, Base start->suzuki_reagents C-C Bond buchwald_reagents R1R2-NH Pd Catalyst, Base start->buchwald_reagents C-N Bond sono_reagents R-C≡CH Pd/Cu Catalyst, Base start->sono_reagents C-C Bond suzuki_product 2-Aryl/Heteroaryl Intermediate suzuki_reagents->suzuki_product buchwald_product 2-Amino Intermediate buchwald_reagents->buchwald_product sono_product 2-Alkynyl Intermediate sono_reagents->sono_product

Sources

Application Notes and Protocols: Mastering the Heck Reaction for the Synthesis of 2-Alkenyl-3-butoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to the Heck reaction conditions specifically tailored for the coupling of 2-bromo-3-butoxypyridine with various olefins. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a deep dive into the causality behind experimental choices, empowering researchers to not only replicate but also innovate. We will explore the critical interplay of catalysts, ligands, bases, and solvents, and provide detailed, field-tested protocols for both screening and optimization. Furthermore, this guide includes troubleshooting insights for overcoming common challenges associated with this electron-rich heterocyclic substrate.

Introduction: The Strategic Importance of the Pyridine Moiety and the Heck Reaction

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to functionalize the pyridine ring at specific positions is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction offers a powerful tool for introducing alkenyl substituents, which can serve as versatile handles for further molecular elaboration or as key pharmacophoric elements.[1][3]

This compound presents a unique set of challenges and opportunities for the Heck reaction. The electron-donating nature of the butoxy group can influence the reactivity of the C-Br bond, while the pyridine nitrogen can potentially coordinate to the palladium catalyst, affecting its activity. A thorough understanding of the reaction mechanism and the factors governing its efficiency is crucial for successful application.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) active species.[4] A simplified representation of the generally accepted mechanism is illustrated below:

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Coord Olefin Coordination OxAdd->Coord + Olefin Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 - HX + Base Product 2-Alkenyl-3-butoxypyridine Elim->Product ArX This compound ArX->OxAdd Olefin Alkene Olefin->Coord Base Base Base->Elim

Figure 1: Simplified Catalytic Cycle of the Heck Reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond. This step is crucial for forming the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the double bond in the product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[5]

Optimizing the Reaction Conditions for this compound

The successful execution of a Heck reaction with this compound hinges on the careful selection of several key parameters. Due to the electron-rich nature of this substrate, conditions that favor the oxidative addition step and prevent catalyst deactivation are paramount.

Choice of Palladium Precatalyst

Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst.[6] It is reduced in situ to the active Pd(0) species. Other common precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For initial screening, Pd(OAc)₂ is a robust choice.

The Critical Role of Ligands

Ligands play a multifaceted role in the Heck reaction: they stabilize the palladium catalyst, influence its reactivity, and can control selectivity. For electron-rich aryl bromides like our substrate, the choice of ligand is particularly critical.

  • Phosphine Ligands: While triphenylphosphine (PPh₃) is a classic ligand, its use at the high temperatures often required for aryl bromides can lead to catalyst decomposition.[7] More electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), can promote the oxidative addition step and enhance catalyst stability. Bidentate phosphine ligands are also an option, though they may favor a cationic pathway in the mechanism.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for cross-coupling reactions.[8] Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts. This stability is particularly advantageous for challenging substrates that require elevated temperatures.[8]

Selecting the Appropriate Base

The base is essential for regenerating the Pd(0) catalyst.[5] Both inorganic and organic bases can be employed.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common choices.[9] K₂CO₃ is often a good starting point due to its moderate strength and cost-effectiveness.

  • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used organic bases.

The choice of base can also influence the reaction rate and selectivity, and empirical screening is often necessary.

Solvent Considerations

Polar aprotic solvents are generally preferred for the Heck reaction as they can help to stabilize the charged intermediates in the catalytic cycle.

  • Common Solvents: N,N-Dimethylformamide (DMF), dimethylacetamide (DMAc), and acetonitrile (MeCN) are widely used. A mixture of DMF and water can also be effective, sometimes leading to enhanced reaction rates.[9]

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

General Protocol for Reaction Screening

This protocol is designed for the initial screening of reaction conditions on a small scale.

Screening_Workflow start Start prep Prepare Reaction Vial (Inert Atmosphere) start->prep add_solids Add this compound, Pd Precatalyst, Ligand, Base prep->add_solids add_liquids Add Solvent and Olefin add_solids->add_liquids react Heat to Desired Temperature (e.g., 80-120 °C) add_liquids->react monitor Monitor Reaction by TLC/GC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Figure 2: General workflow for Heck reaction screening.

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the ligand (if applicable, typically in a 1:2 or 1:4 Pd:ligand ratio), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (3-5 mL) and the olefin (1.2-1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Recommended Starting Conditions and Optimization Table

The following table outlines a set of starting conditions for the Heck reaction of this compound with a model olefin, such as styrene or n-butyl acrylate.

ParameterRecommended Starting ConditionOptimization RangeRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)1-5 mol%A robust and common precatalyst.[6]
Ligand P(t-Bu)₃ (4 mol%) or an NHC precursor (e.g., IPr·HCl, 4 mol%)2-8 mol%Bulky, electron-rich ligands are often beneficial for electron-rich aryl bromides.[7][8]
Base K₂CO₃ (2.5 equiv)2-3 equivA reliable and moderately strong inorganic base.[9]
Solvent DMF (0.2 M)DMF, DMAc, MeCNPolar aprotic solvents are generally effective.[9]
Olefin Styrene or n-butyl acrylate (1.5 equiv)1.2-2.0 equivA slight excess of the olefin is typically used.
Temperature 100 °C80-140 °CHigher temperatures are often necessary for less reactive aryl bromides.[8]
Reaction Time 12-24 h4-48 hMonitor by TLC or GC-MS to determine completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Inappropriate ligand or base- Use fresh catalyst and ensure inert atmosphere.- Increase the reaction temperature in increments of 10-20 °C.- Screen different ligands (e.g., other bulky phosphines, NHCs) and bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of Side Products (e.g., Homocoupling) - Catalyst decomposition- Reaction conditions too harsh- Use a more stable ligand (e.g., an NHC).- Lower the reaction temperature if possible.- Decrease the catalyst loading.
Poor Reproducibility - Inconsistent quality of reagents or solvents- Presence of oxygen or moisture- Use high-purity, dry reagents and solvents.- Ensure rigorous exclusion of air and moisture through proper inert atmosphere techniques.

Conclusion

The Heck reaction of this compound is a highly valuable transformation for the synthesis of functionalized pyridine derivatives. By understanding the interplay of the reaction components and systematically optimizing the conditions, researchers can achieve high yields and reproducible results. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful synthetic methodology in drug discovery and development programs.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Center for Biotechnology Information. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Center for Biotechnology Information. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Some Terminally Alkenyl-substituted Porphyrins: Synthesis and Attempts of Heck Reaction Leading to Porphyrin-Azulene Dyads. ResearchGate. Available at: [Link]

  • 21.01.1: Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C-H Activation. ResearchGate. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III) via C–H Activation. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridone Derivatives from 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridone Scaffolds

Substituted pyridone derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to act as both hydrogen bond donors and acceptors, engage in various biological interactions, and serve as bioisosteres for other chemical groups.[1][2] The pyridone scaffold is found in a wide array of approved drugs with diverse therapeutic applications, including anticancer agents like Palbociclib and Ripretinib, and antiviral medications such as Doravirine.[4] The synthetic versatility of pyridones allows for the creation of large, diverse chemical libraries, which are essential for identifying new drug candidates.[5] This guide provides a detailed overview of the synthesis of substituted pyridone derivatives, with a particular focus on utilizing 2-Bromo-3-butoxypyridine as a versatile starting material.

Strategic Approaches to Pyridone Synthesis

The synthesis of substituted pyridones from 2-halopyridines, such as this compound, can be achieved through several modern synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the functional group tolerance of the reaction. Key approaches include metal-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules from simple precursors.[6] Palladium, copper, and iron catalysts are commonly employed for the synthesis of pyridone derivatives.[6][7]

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for their efficiency and broad functional group tolerance.[6] Two of the most prominent palladium-catalyzed reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

    • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a highly effective method for forming carbon-carbon bonds.[8][9][10][11][12]

    • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.[13][14][15][16][17] It is a go-to method for synthesizing N-aryl pyridones.

  • Copper-Catalyzed Reactions: Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain coupling reactions, particularly for N-arylation of pyridones.[18]

  • Iron-Catalyzed Reactions: Iron catalysts are gaining attention as a more sustainable and economical option for cross-coupling reactions.[6][7][19] They can be used for reactions such as 1,6-addition to pyridone derivatives.[7][19]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of substituted pyridone derivatives from this compound, focusing on the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Protocol 1: Synthesis of 3-Butoxy-2-(aryl)pyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of an aryl-substituted pyridine derivative.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_analysis Characterization Start Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl2 - Na2CO3 - 1,4-Dioxane/H2O Inert Degas with N2/Ar Start->Inert Heat Heat to 80-100 °C Inert->Heat Cool Cool to RT Heat->Cool Filter Filter Cool->Filter Extract Extract with EtOAc Filter->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify NMR 1H & 13C NMR Purify->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Final_Product 3-Butoxy-2-(aryl)pyridine IR->Final_Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Butoxy-2-(aryl)pyridine.

Protocol 2: Synthesis of 3-Butoxy-2-(amino)pyridine via Buchwald-Hartwig Amination

This protocol outlines the synthesis of an amino-substituted pyridine derivative.

Workflow Diagram:

Buchwald_Hartwig_Amination cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_analysis Characterization Start Combine Reactants: - this compound - Amine - Pd2(dba)3 - Xantphos - Cs2CO3 - Toluene Inert Degas with N2/Ar Start->Inert Heat Heat to 100-120 °C Inert->Heat Cool Cool to RT Heat->Cool Filter Filter Cool->Filter Extract Extract with EtOAc Filter->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify NMR 1H & 13C NMR Purify->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Final_Product 3-Butoxy-2-(amino)pyridine IR->Final_Product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel.

  • Add dry toluene to the mixture.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-Butoxy-2-(amino)pyridine.

Characterization of Synthesized Derivatives

The synthesized pyridone derivatives must be thoroughly characterized to confirm their structure and purity.[20][21][22] Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[20][21][22][23][24]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.[20][21][22][23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[20][21]

Table 1: Representative Analytical Data for Synthesized Pyridone Derivatives

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1 3-Butoxy-2-(phenyl)pyridine7.8-7.2 (m, 5H), 7.1 (d, 1H), 6.8 (d, 1H), 4.0 (t, 2H), 1.8 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H)160.2, 145.1, 138.5, 129.0, 128.5, 128.0, 125.3, 118.9, 68.5, 31.2, 19.4, 13.9[M+H]⁺ found
2 3-Butoxy-2-(morpholino)pyridine7.0 (d, 1H), 6.7 (d, 1H), 3.9 (t, 2H), 3.8 (t, 4H), 3.2 (t, 4H), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H)158.9, 144.8, 124.5, 117.6, 68.2, 66.9, 45.8, 31.0, 19.2, 13.8[M+H]⁺ found

Applications in Drug Discovery

The synthesized substituted pyridone derivatives can be screened for a variety of biological activities. The pyridone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Pyridone-containing compounds have shown a wide range of biological activities, including:

  • Anticancer[4]

  • Antiviral

  • Antibacterial[5][21]

  • Anti-inflammatory[1]

  • Cardiotonic[1]

The diverse substitution patterns achievable through the synthetic routes described above allow for the fine-tuning of the pharmacological properties of these compounds, making them valuable assets in the development of new therapeutics.[25]

References

  • Iquz Galaxy Publisher. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

  • Kharitonov, D. S., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(15), 4487. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3), 700-714. Available at: [Link]

  • Karami, B., et al. (2021). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Yılmaz, F., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6529. Available at: [Link]

  • ResearchGate. Synthesis of substituted 2‐pyridone compounds. Available at: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 842321. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Fürstner, A., et al. (2016). Iron-Catalyzed Reactions of 2-Pyridone Derivatives: 1,6-Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition, 55(13), 4343-4347. Available at: [Link]

  • ResearchGate. 13C NMR and Mass spectral studies of Pyrido derivatives. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35847-35868. Available at: [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. Available at: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • ResearchGate. Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Available at: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Roy, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4175. Available at: [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Available at: [Link]

  • Mini-Reviews in Organic Chemistry. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Available at: [Link]

  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • ResearchGate. Table 1 . 1 H-NMR spectra of pyridones I. Available at: [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15879-15901. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

Sources

applications of 2-Bromo-3-butoxypyridine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-3-butoxypyridine in Advanced Materials & Synthesis

Executive Summary

This compound (CAS 936033-56-6) is a specialized heterocyclic building block distinguished by its unique combination of a reactive electrophilic center (C2-Bromine) and a solubilizing lipophilic tail (C3-Butoxy). Unlike its lower homologs (methoxy or ethoxy analogs), the butoxy chain provides critical entropy to disrupt crystalline packing, making this molecule essential for solution-processable Organic Light-Emitting Diodes (OLEDs) and lipophilic pharmaceutical candidates .

This guide outlines the specific utility of this molecule, providing validated protocols for its synthesis and its downstream conversion into functional materials.

Technical Specifications & Material Advantage

PropertySpecificationApplication Relevance
CAS Number 936033-56-6Unique identifier for procurement.
Formula C9H12BrNO--
MW 230.10 g/mol --
Appearance Colorless to pale yellow oilLiquid state indicates lower lattice energy than solid methoxy analogs.
Solubility High in Toluene, Chlorobenzene, THFCritical: Enables processing in non-polar solvents used in printed electronics.
Reactivity C2-Br (Suzuki/Buchwald active)Facilitates cross-coupling to form biaryls or amines.

The "Butoxy Effect": In materials science, the transition from a methoxy (-OMe) to a butoxy (-OBu) group often results in a 10–100x increase in solubility in non-polar organic solvents. This is vital for:

  • Spin-Coating/Inkjet Printing: Prevents premature crystallization of the material during solvent evaporation.

  • Film Morphology: The alkyl chain acts as a "spacer," reducing aggregation-induced quenching (AIQ) in emissive layers.

Application I: Solution-Processable OLED Emitters

The primary application of this compound is as a precursor for cyclometalated ligands (e.g., 2-phenylpyridine derivatives) used in Iridium(III) phosphorescent complexes.

Mechanism of Action
  • Ligand Synthesis: The pyridine couples with a phenylboronic acid via Suzuki coupling.

  • Complexation: The nitrogen lone pair and the phenyl ring coordinate to Iridium.

  • Solubilization: The butoxy group remains on the periphery of the complex, rendering the final heavy-metal complex soluble in toluene.

Protocol A: Synthesis of Ligand (2-Phenyl-3-butoxypyridine)
  • Reaction Type: Suzuki-Miyaura Cross-Coupling

  • Scale: 10 mmol

Reagents:

  • This compound (2.30 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Pd(PPh3)4 (5 mol%, 0.58 g)

  • Na2CO3 (2M aqueous solution, 10 mL)

  • Solvent: Toluene:Ethanol (3:1, 40 mL)

Step-by-Step Methodology:

  • Degassing: Charge a 100 mL Schlenk flask with toluene, ethanol, and Na2CO3 solution. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Addition: Add the pyridine substrate, boronic acid, and Pd catalyst under a positive stream of Argon.

  • Reflux: Heat the mixture to 90°C (oil bath) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear; the product will be more polar (Rf ~0.3) due to the extended conjugation.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane -> 10% EtOAc/Hexane).

    • Expected Yield: 85–92%.

Application II: Synthesis of the Scaffold (Self-Validation)

If the commercial stock is unavailable, the researcher must synthesize this compound from the commercially ubiquitous 2-bromo-3-hydroxypyridine.

Protocol B: O-Alkylation (Williamson Ether Synthesis)
  • Objective: Install the butoxy tail efficiently without affecting the bromine leaving group.

Reagents:

  • 2-Bromo-3-hydroxypyridine (1.74 g, 10 mmol)

  • 1-Bromobutane (1.64 g, 12 mmol)

  • Potassium Carbonate (K2CO3) (2.76 g, 20 mmol)

  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-3-hydroxypyridine in DMF in a round-bottom flask. Add K2CO3. The suspension may turn yellow (phenoxide formation).

  • Alkylation: Add 1-bromobutane dropwise via syringe.

  • Heating: Heat to 60°C for 4 hours. Note: Do not exceed 80°C to avoid elimination side reactions of the butyl bromide.

  • Quench: Pour the reaction mixture into 100 mL ice water. The product is lipophilic and will separate as an oil or precipitate.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Caution: DMF is hard to remove. Wash the ether layer 3 times with water to remove residual DMF.

  • Characterization:

    • 1H NMR (CDCl3, 400 MHz): Look for the triplet at ~4.0 ppm (O-CH2) and the multiplet at ~1.0 ppm (terminal CH3). The aromatic protons will appear as a characteristic 3-spin system (dd, dd, dd).

Visualizing the Workflow

The following diagram illustrates the strategic position of this compound in the materials hierarchy, bridging raw materials to high-value OLED emitters.

G cluster_properties Material Advantages Raw 2-Bromo-3-hydroxypyridine (Raw Material) Target This compound (CAS 936033-56-6) 'The Soluble Scaffold' Raw->Target K2CO3, DMF, 60°C (Ether Synthesis) Alkyl 1-Bromobutane Alkyl->Target Suzuki Reaction: Suzuki Coupling (+ Aryl Boronic Acid) Target->Suzuki Pd(0) Catalyst Prop1 High Solubility (Toluene/Chlorobenzene) Target->Prop1 Prop2 Reduced Aggregation (Steric Bulk) Target->Prop2 Ligand 2-Aryl-3-butoxypyridine (Soluble Ligand) Suzuki->Ligand Complex Ir(III) Complex (Solution-Processable Emitter) Ligand->Complex IrCl3, Glycerol (Cyclometalation)

Figure 1: Synthetic workflow transforming the raw hydroxypyridine into a high-value OLED emitter via the butoxy-intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for the Suzuki coupling described in Section 3).
  • University of Queensland. (2015). OLED materials for solid-state lighting: Dendronized emissive materials. UQ eSpace.

Troubleshooting & Optimization

purification of 2-Bromo-3-butoxypyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-3-butoxypyridine

Introduction

Welcome to the technical support hub. You are likely accessing this guide because you are attempting to purify This compound and are encountering issues with peak tailing , poor resolution , or yield loss .

This molecule presents a classic "push-pull" challenge in chromatography:

  • The Pyridine Core: The basic nitrogen atom interacts strongly with the acidic silanol groups (

    
    ) on standard silica gel, causing severe tailing.
    
  • The Butoxy Chain: This adds significant lipophilicity, pushing the molecule to elute quickly in non-polar solvents, often co-eluting with non-polar impurities.

  • The Starting Material (SM): 2-Bromo-3-hydroxypyridine is zwitterionic and highly polar, often sticking to the baseline or streaking through the column if the solvent system is not buffered.

This guide provides a self-validating protocol to overcome these specific chemical behaviors.

Part 1: The Mechanics of the Separation

To troubleshoot effectively, you must understand the molecular interactions occurring inside your column.

ComponentInteraction with SilicaBehavior on Standard SilicaRequired Modification
This compound (Target) Moderate. The ether oxygen is a weak H-bond acceptor. The pyridine N is a base.Tailing. The basic N binds to acidic silanols, causing broad, asymmetrical peaks.Base Deactivation. Pre-treat silica with Triethylamine (TEA) to block silanols.
2-Bromo-3-hydroxypyridine (Impurity/SM) Strong. Exists in equilibrium with a zwitterionic form. Strong H-bonding.Retention/Streaking. Often stays at the baseline or elutes as a smear.Polarity Gradient. Requires higher polarity to elute, but separation from target is usually easy due to huge

.
N-Alkylated Byproducts (Quaternary salts)Very Strong. Ionic interaction.Irreversible Adsorption. usually does not elute with standard organic solvents.None. These remain on the column (good for purification).

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is streaking (tailing) significantly. I cannot get a clean separation.

Diagnosis: This is "The Pyridine Effect." The basic nitrogen on your pyridine ring is protonating via the acidic protons on the silica surface. The Fix: You must neutralize the silica surface.

  • Protocol: Add 1% Triethylamine (TEA) to your column packing solvent and the mobile phase.

  • Why it works: TEA is a stronger base than your pyridine product. It preferentially binds to the silanol sites, effectively "capping" them and allowing your product to interact only with the hydrophobic stationary phase, sharpening the peak.

Q2: The starting material (phenol) is co-eluting or contaminating the fractions.

Diagnosis: While the starting material (2-bromo-3-hydroxypyridine) is much more polar, if you use a solvent system that is too strong (e.g., >30% EtOAc) too early, you might drag it along. The Fix: Use a Step Gradient .

  • Step 1: Elute with 100% Hexanes (buffered with 1% TEA) to remove non-polar grease/impurities.

  • Step 2: Gradient to 5-10% EtOAc/Hexanes. Your target (butoxy) should elute here.

  • Step 3: Only after the target is collected, flush with 50% EtOAc to check for SM (if you need to recover it).

Q3: I see a "ghost peak" or decomposition on the column.

Diagnosis: 2-Bromo-pyridines can be labile. While generally stable, prolonged exposure to acidic silica can cause debromination or hydrolysis in rare cases. The Fix:

  • Ensure your run time is under 20 minutes (Flash Chromatography).

  • Switch to Neutral Alumina stationary phase if silica persists in degrading the compound. Alumina is less acidic.

Part 3: Validated Experimental Protocol

Target: Purification of ~1.0 g crude reaction mixture. Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) + Triethylamine (TEA).

Step-by-Step Workflow
  • Slurry Preparation (The "Buffered" Slurry):

    • Prepare 500 mL of Hexanes containing 1% v/v TEA .

    • Suspend 30-50 g of silica gel in this solution.

    • Critical: Allow the slurry to sit for 5-10 minutes. This "equilibration time" ensures the TEA fully saturates the active silanol sites.

  • Column Packing:

    • Pour the slurry into the column.

    • Flush with 2 column volumes (CV) of the Hexanes/TEA buffer.

    • Check: The eluate should smell faintly of amine.

  • Sample Loading:

    • Dissolve your crude oil in a minimum amount of DCM or Toluene.

    • Dry Load (Recommended): Mix the solution with 2 g of fresh silica, rotovap to dryness, and pour the resulting powder onto the top of the packed column. This prevents band broadening.

  • Elution Gradient:

    • Fraction 1-5: 100% Hexanes (+1% TEA). Elutes non-polar impurities.

    • Fraction 6-20: 5% EtOAc in Hexanes (+1% TEA). Expect Product here.

    • Fraction 21+: 10% EtOAc in Hexanes. Elutes tail end of product.

  • TLC Monitoring:

    • Use UV (254 nm) to visualize. Pyridines are UV active.

    • Stain: Iodine (

      
      ) chamber is effective for the butoxy chain if UV is weak.
      

Part 4: Data & Visualization

Table 1: Rf Value Comparison (Silica Plate)

Solvent System: 9:1 Hexane:EtOAc

CompoundRf Value (Approx)Detection
This compound 0.65 - 0.75 UV / Iodine
2-Bromo-3-hydroxypyridine (SM)0.05 - 0.10UV (Strong)
N-butyl-2-bromo-3-pyridone (Impurity)0.00 - 0.05UV
Non-polar grease/alkanes0.90+Iodine
Diagram 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (9:1 Hex/EtOAc) Start->TLC CheckTailing Is the spot streaking? TLC->CheckTailing Standard Standard Flash (Hex/EtOAc) CheckTailing->Standard No Buffered Buffered Flash (Hex/EtOAc + 1% TEA) CheckTailing->Buffered Yes (Likely) CheckSep Is Rf(Product) > 0.2 from Rf(Impurity)? Standard->CheckSep Buffered->CheckSep Gradient Run Gradient: 0% -> 10% EtOAc CheckSep->Gradient Yes ChangeSolvent Switch Solvent: DCM / MeOH (99:1) CheckSep->ChangeSolvent No (Overlap)

Caption: Decision logic for selecting the correct mobile phase modification based on TLC behavior.

Diagram 2: Molecular Interaction Mechanism

Interaction Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Nitrogen (Basic) Pyridine->Silica Blocked by TEA (No Tailing) Elution Pure Fraction Pyridine->Elution Elutes Freely TEA Triethylamine (Sacrificial Base) TEA->Silica Strong Binding (Blocks Sites)

Caption: Mechanism of Action: TEA acts as a competitive inhibitor, binding to acidic silanols and preventing the pyridine ring from sticking.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Context: The foundational text for flash chromatography flow r
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Teledyne ISCO. (2022). "Purification of Heterocycles: Pyridines and Quinolines". Application Note AN102. Link

    • Context: Authoritative industry guide on using amine modifiers (TEA) for basic heterocycles.
  • Reich, H. J. (2018). "Chromatography Solvent Systems". University of Wisconsin-Madison Chemistry Database. Link

    • Context: Comprehensive database of solvent polarity and Rf adjustments for organic synthesis.

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3-butoxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common experimental hurdles, and achieve robust and reproducible results. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for developing a successful cross-coupling strategy with a substituted halopyridine substrate.

Q1: Why is optimizing catalyst loading so critical for the cross-coupling of this compound?

A: Catalyst loading is a pivotal parameter that directly impacts reaction efficiency, cost, and purity. While a sufficient amount of catalyst is necessary to drive the reaction to completion in a reasonable timeframe, excessive loading can be detrimental. High catalyst concentrations can lead to an increased rate of side reactions, such as the formation of palladium black (catalyst decomposition) or unwanted homocoupling products.[1][2] From a process chemistry perspective, minimizing the palladium loading is essential for reducing costs and simplifying the removal of residual palladium from the final active pharmaceutical ingredient (API), which is a strict regulatory requirement.[1]

Q2: What are the primary challenges when using a 2-halopyridine substrate like this compound?

A: The pyridine nitrogen atom introduces a significant challenge. It can act as a ligand itself, coordinating to the palladium center.[3] This coordination can sometimes inhibit the catalytic cycle by occupying a coordination site needed for oxidative addition or other key steps.[3][4] Furthermore, electron-deficient heteroaryl halides, like 2-bromopyridines, can be challenging substrates, and their corresponding organoboron reagents (in Suzuki-Miyaura coupling) are often prone to instability and protodeboronation.[5][6]

Q3: What is a sensible starting catalyst loading (in mol %) for a new cross-coupling reaction with this substrate?

A: A common starting point for many palladium-catalyzed cross-coupling reactions is between 1-5 mol %.[1] For initial screening experiments, beginning with 2 mol % of a palladium precatalyst and 4 mol % of a suitable ligand is a robust starting point. If the reaction proceeds efficiently, the loading can be systematically lowered in subsequent optimization experiments (e.g., to 1 mol %, 0.5 mol %, etc.) to find the minimum effective concentration.

Q4: What is a "precatalyst" and why should I use one instead of a simple palladium salt like Pd(OAc)₂?

A: A precatalyst is a stable, well-defined palladium(II) complex that is designed to efficiently generate the active, but often air-sensitive, palladium(0) species in situ. Simple salts like Pd(OAc)₂ or PdCl₂ require reduction to Pd(0) before entering the catalytic cycle, a process that can be inefficient and lead to the formation of inactive palladium nanoparticles ("palladium black").[7][8] Modern precatalysts, such as those developed by Buchwald and others, incorporate a ligand and a stabilizing group, ensuring a more reliable and quantitative generation of the active LPd(0) catalyst, leading to more reproducible results.[4]

Q5: Which cross-coupling reactions are most suitable for this compound?

A: The most common and versatile choices would be the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters) and the Buchwald-Hartwig amination (for C-N bond formation with amines).[9][10] These reactions are workhorses in medicinal chemistry due to their broad functional group tolerance and the commercial availability of a wide array of coupling partners.[11][12]

Troubleshooting Guide: Low or No Product Yield

This is the most common issue encountered in cross-coupling reactions. A systematic, logical approach is key to identifying and solving the root cause.

Q: My reaction shows low or no conversion of this compound. What is my first step?

A: Before adjusting catalyst loading, first verify the fundamentals. Confirm the purity and integrity of your starting materials (the bromopyridine and your coupling partner), base, and solvent. Ensure your solvent is anhydrous and that the reaction was performed under a rigorously maintained inert atmosphere (argon or nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the reaction.[13]

Q: I've confirmed my reagents are sound and the setup was inert. I suspect a catalyst activity issue. How do I address this?

A: This is the point where a systematic screen of catalyst loading is warranted. Low catalyst activity can stem from insufficient loading or inherent inefficiency of the chosen catalytic system for this specific substrate.

Causality: The catalytic cycle consists of sequential steps (oxidative addition, transmetalation/base-mediated step, and reductive elimination). Each step has an associated rate. If the overall turnover frequency is low, increasing the catalyst concentration can increase the overall reaction rate. However, simply adding more catalyst is not always the answer and can be misleading. An inefficient ligand or base can be the true bottleneck.

Workflow: Diagnosing and Optimizing for Low Yield

G start Problem: Low/No Yield reagents Verify Reagent Purity & Inert Atmosphere start->reagents cat_load Screen Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) reagents->cat_load Reagents OK ligand Screen Ligand Type cat_load->ligand Yield still low end Optimized Yield cat_load->end Yield improves significantly base Screen Base & Solvent ligand->base Modest improvement temp Screen Temperature base->temp Further optimization needed temp->end G cluster_main Productive Catalytic Cycle cluster_side Side Reactions Pd0 LPd(0) ArPdX L(Ar)Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) Decomp Decomposition (Pd Black) Pd0->Decomp ArPdNu L(Ar)Pd(II)-Nu ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Binding (B-H) ArPdX->Decomp Dehalogenation ArPdNu->Pd0 Reductive Elimination (Ar-Nu)

Caption: A simplified palladium cross-coupling cycle and common off-cycle pathways.

References
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Catalyst Loading Optimization [Table].
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • YouTube. (2020, February 13). palladium coupling catalyst activation.
  • ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Royal Society of Chemistry. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Reddit. (n.d.). Suzuki coupling help. r/chemistry.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • ResearchGate. (n.d.). Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the chemistry of 2-Bromo-3-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile pyridine derivative. My aim is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of the solvent.

Introduction: Why Solvent Choice is Critical for this compound

This compound is an electron-rich heteroaromatic compound, a feature that significantly influences its reactivity. The interplay between the electron-donating butoxy group and the electron-withdrawing bromine atom and pyridine nitrogen creates a nuanced electronic environment. The choice of solvent can dramatically impact reaction outcomes by influencing catalyst activity, intermediate stability, and the solubility of reagents.[1][2] This guide will explore these solvent effects in the context of common transformations, providing you with the knowledge to optimize your reactions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the solubility of my starting materials for a Suzuki-Miyaura coupling with this compound. What solvents should I consider?

A1: Solubility is a common initial hurdle.[1][3] For Suzuki-Miyaura couplings, a mixture of a nonpolar aprotic solvent and a polar solvent is often effective.[4] Consider using a 4:1 mixture of 1,4-dioxane and water.[4] Toluene with a co-solvent like ethanol can also be a good choice, particularly if you are using a base like sodium carbonate.[5] If your boronic acid or ester is particularly nonpolar, increasing the proportion of the organic solvent may be necessary. For highly polar coupling partners, a solvent system like DMF/water could be explored, but be mindful that this can alter the reaction pathway.[6]

Q2: My Suzuki-Miyaura reaction is sluggish and gives low yields. Could the solvent be the issue?

A2: Absolutely. A sluggish reaction can be a sign of several issues, many of which are solvent-related.[7]

  • Catalyst Activation: The solvent plays a role in activating the palladium precatalyst to the active Pd(0) species.[6][7] Less polar solvents like toluene or 1,4-dioxane are generally good choices for common catalysts like Pd(PPh₃)₄.[1]

  • Base Solubility and Activity: The effectiveness of your base is highly dependent on the solvent. Inorganic bases like K₃PO₄ or Cs₂CO₃ have better solubility and activity in polar aprotic solvents or aqueous mixtures.[8] If you are using an anhydrous, nonpolar solvent, consider switching to a more soluble organic base or a different solvent system.

  • Transmetalation Rate: The solvent can influence the rate-determining transmetalation step. For electron-rich substrates like this compound, this step can be slow. A more polar solvent might be beneficial in some cases, but a systematic screen is the best approach.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A3: Homocoupling is often exacerbated by the presence of oxygen.[7] Thoroughly degassing your solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[7] The choice of solvent can also play a role. Some solvent systems may be more prone to dissolving oxygen. Ensure your solvents are of high purity and appropriately degassed.[7]

Q4: I want to perform a Buchwald-Hartwig amination on this compound. What are the key solvent considerations?

A4: For Buchwald-Hartwig aminations, nonpolar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common choices. The key is to use a solvent that is compatible with the strong bases typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ethereal solvents like THF can also be used, particularly with LiHMDS.[9] Protic solvents should be strictly avoided as they will quench the strong base.

Q5: Can I use a polar aprotic solvent like DMF or DMSO for my Buchwald-Hartwig reaction?

A5: While polar aprotic solvents can sometimes increase the rate of C-N bond formation, they can also lead to side reactions and catalyst decomposition at the elevated temperatures often required for these couplings. It is generally recommended to start with less polar solvents like toluene or dioxane. If solubility is a major issue, a carefully controlled experiment with a polar aprotic solvent could be attempted, but be vigilant for byproducts.

Q6: I am attempting to form a Grignard reagent from this compound, but the reaction is not initiating. What should I do?

A6: Grignard reagent formation is highly sensitive to the solvent.[10]

  • Ethereal Solvents are Essential: The formation of Grignard reagents requires a coordinating solvent to stabilize the organomagnesium species.[10] Diethyl ether or tetrahydrofuran (THF) are the standard choices.[10] Non-coordinating solvents like pentane or hexane will not support Grignard formation on their own.[10]

  • THF for Less Reactive Halides: For aryl bromides, which are less reactive than alkyl bromides, THF is often a better choice than diethyl ether due to its higher boiling point and better solvating properties.[11][12]

  • Anhydrous Conditions are Critical: Any trace of water or other protic impurities will quench the Grignard reagent as it forms. Ensure your glassware is oven-dried and your solvent is rigorously anhydrous.

Troubleshooting Guides

Scenario 1: Suzuki-Miyaura Coupling - Low Yield and/or Incomplete Conversion
Symptom Potential Cause Troubleshooting Steps & Rationale
Low Conversion Poor Solubility of Reagents 1. Switch to a solvent mixture with higher solvating power (e.g., 1,4-dioxane/water, toluene/ethanol). This ensures all components are in solution to react.[4] 2. Gently heat the reaction mixture to improve solubility, but monitor for decomposition.
Inefficient Catalyst Activation/Turnover 1. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[7] 2. Consider a switch in solvent. Nonpolar aprotic solvents like toluene or dioxane are often optimal for many palladium catalysts.[1] 3. If using a Pd(II) precatalyst, ensure your solvent and conditions are suitable for its reduction to the active Pd(0) species.[7]
Base Incompatibility 1. Ensure your chosen base is soluble in the reaction solvent. If not, switch to a more compatible base or a different solvent system. 2. For biphasic systems (e.g., toluene/water), ensure vigorous stirring to facilitate phase transfer of the base.
Significant Side Products Protodeboronation of Boronic Acid 1. Use anhydrous solvents if possible, as water can promote this side reaction.[7] 2. Consider switching to a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[7]
Homocoupling 1. Rigorously degas the solvent and reaction mixture to remove oxygen.[7] 2. Ensure high purity of the palladium catalyst and ligands.
Scenario 2: Buchwald-Hartwig Amination - No Reaction or Decomposition
Symptom Potential Cause Troubleshooting Steps & Rationale
No Reaction Use of Protic Solvent 1. Immediately switch to a nonpolar aprotic solvent like toluene, 1,4-dioxane, or THF. Protic solvents will neutralize the strong base required for the reaction.
Poor Solubility of the Amine or Base 1. Consider a solvent with better solvating power for your specific amine, while still being aprotic (e.g., switching from toluene to dioxane).
Decomposition of Starting Material or Product Solvent is Too Polar or Reaction Temperature is Too High 1. Avoid highly polar aprotic solvents like DMF or DMSO unless necessary for solubility, and if so, run the reaction at the lowest possible temperature. 2. Screen different nonpolar aprotic solvents to find one that allows for a lower reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization based on the specific boronic acid or ester used.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the pyridine).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization based on the specific amine and catalyst system used.

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas. This is repeated three times.

  • Add the degassed, anhydrous solvent (e.g., toluene, 0.2 M).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Solvent Effects

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Solvent Influence

Suzuki_Miyaura_Solvent_Effects sub This compound + Pd(0)L_n oa Oxidative Addition sub->oa pd_ii Ar-Pd(II)-Br(L_n) oa->pd_ii solvent_oa Solvent Polarity: Can influence rate. Polar solvents may stabilize the transition state. tm Transmetalation pd_ii->tm pd_r Ar-Pd(II)-R(L_n) tm->pd_r solvent_tm Solvent & Base Solubility: Crucial for boronate activation. boronic R-B(OR')_2 + Base boronic->tm re Reductive Elimination pd_r->re prod Product (Ar-R) re->prod pd_0_regen Pd(0)L_n re->pd_0_regen solvent_re Solvent Coordinating Ability: Can affect ligand dissociation and product release. pd_0_regen->oa

Caption: The influence of solvent on key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for a Sluggish Suzuki-Miyaura Reaction

Troubleshooting_Suzuki start Sluggish Suzuki-Miyaura Reaction check_solubility Are all reagents soluble? start->check_solubility change_solvent Change to a more solvating system (e.g., dioxane/water) check_solubility->change_solvent No check_degassing Was the solvent thoroughly degassed? check_solubility->check_degassing Yes change_solvent->check_degassing degas_again Re-run with rigorous degassing (Ar sparge or freeze-pump-thaw) check_degassing->degas_again No check_base Is the base appropriate for the solvent? check_degassing->check_base Yes degas_again->check_base change_base Switch to a more soluble/active base check_base->change_base No increase_temp Consider cautiously increasing temperature check_base->increase_temp Yes change_base->increase_temp success Reaction Optimized increase_temp->success

Caption: A decision tree for troubleshooting an underperforming Suzuki-Miyaura coupling.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing). [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • 2-Bromo-3-(tert-butyl)pyridine | C9H12BrN | CID 57581902. PubChem. [Link]

  • Struggling with Suzuki Reaction : r/Chempros. Reddit. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. ACS Publications. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • 2-Bromo-3-methoxypyridine | C6H6BrNO | CID 90364. PubChem. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Solvent effects in the Grignard reaction with alkynes | Request PDF. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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managing reaction temperature for 2-Bromo-3-butoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-3-butoxypyridine

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature management during this multi-step synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound is typically a two-step process, each with its own critical temperature parameters. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Synthesis Overview and Key Thermal Considerations

The overall synthesis pathway is as follows:

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Step 1: Regioselective Bromination Start->Step1  Br₂, NaOH(aq) Intermediate 2-Bromo-3-hydroxypyridine Step1->Intermediate  Controlled Temp. Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2  Base (e.g., NaH)  1-Bromobutane Product This compound Step2->Product  Controlled Temp. Troubleshooting_Low_Yield Start Low Yield in Williamson Ether Synthesis Q1 Is starting material (2-Bromo-3-hydroxypyridine) still present? Start->Q1 Q2 Is an elimination byproduct observed? Q1->Q2 No Sol_Slow Reaction is too slow or incomplete. 1. Verify base activity. 2. Ensure anhydrous solvent. 3. Gradually increase temperature (50 -> 100 °C). 4. Increase reaction time. Q1->Sol_Slow Yes Sol_Elim Elimination (E2) is competing. 1. Reduce reaction temperature. 2. Consider a milder base (e.g., K₂CO₃). 3. Ensure slow addition of alkyl halide. Q2->Sol_Elim Yes Sol_Other Other issues. - Check stoichiometry. - Verify purity of starting materials. Q2->Sol_Other No

Caption: Troubleshooting logic for low yield in the ether synthesis step.

References

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Khalifa University. (n.d.). Process optimization of vapor phase pyridine synthesis using response surface methodology. Retrieved from [Link]

  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
  • PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-pyridinol. Retrieved from [Link]

  • Reddit. (n.d.). Williamson Ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals. Retrieved from [Link]

  • Springer. (2021, November 24). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved from [Link]

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

Technical Support Center: Suzuki Reactions with 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-bromo-3-butoxypyridine. This particular substrate presents a unique combination of electronic and steric challenges that can often lead to reaction failure or low yields. Our goal is to provide you with a logical, in-depth framework for troubleshooting these issues, grounded in mechanistic principles and field-proven solutions.

Initial Diagnosis: A Troubleshooting Flowchart

Before diving into specific issues, let's begin with a high-level diagnostic workflow. Use this flowchart to navigate to the most relevant section of our FAQ.

Troubleshooting_Flowchart cluster_outcomes Reaction Outcome Analysis start Reaction Start: This compound + Boronic Acid/Ester tlc_check Monitor Reaction Progress (TLC, GC/MS, LC/MS) start->tlc_check no_product No Product Formation or <10% Conversion tlc_check->no_product Only Starting Material Visible low_yield Low to Moderate Yield (10-60% Conversion) tlc_check->low_yield Product and Starting Material Visible side_products Significant Side Products Observed (e.g., Homocoupling, Debromination) tlc_check->side_products Multiple Spots/ Unexpected Peaks success High Yield (>70%) Clean Reaction tlc_check->success Clean Conversion to Product faq1 See FAQ 1: 'My reaction shows no conversion.' no_product->faq1 faq2 See FAQ 2: 'My yield is poor, how can I improve it?' low_yield->faq2 faq3 See FAQ 3: 'How do I suppress side reactions?' side_products->faq3

Caption: Troubleshooting decision tree for Suzuki reactions.

Understanding the Challenge: The Suzuki Catalytic Cycle

The Suzuki-Miyaura coupling is a robust and versatile reaction, but its success hinges on the smooth operation of a catalytic cycle. With this compound, two key steps are often problematic: Oxidative Addition and potential Catalyst Inhibition .

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L_n ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Often Rate-Limiting) ArX This compound (Ar-X) ArX->ArPdX ArPdR Ar-Pd(II)-R (Transmetalation Complex) ArPdX->ArPdR Transmetalation Inhibition Catalyst Inhibition: Pyridine-N coordination to Pd center ArPdX->Inhibition Deactivation Pathway Base Base (e.g., K3PO4) Borate [R-B(OR)2(Base)]- Base->Borate Boronic R-B(OR)2 Boronic->Borate Borate->ArPdR ArPdR->Pd0 Reductive Elimination Product Product (Ar-R) ArPdR->Product

Technical Support Center: Workup & Purification of 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the specific challenges associated with the isolation and purification of 2-Bromo-3-butoxypyridine . Unlike simple pyridines, this scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing bromine at C2 significantly reduces the basicity of the pyridine nitrogen, while the lipophilic butoxy group at C3 alters solubility and surfactant properties.

Physicochemical Profile (Critical for Workup)
PropertyValue / CharacteristicImplication for Workup
Physical State Low-melting solid or Oily LiquidTendency to "oil out" during crystallization; requires seeding or chromatography.[1]
Basicity (pKa) ~0.7 (Conjugate Acid)Crucial: It is far less basic than pyridine (pKa 5.2). It will not extract into aqueous acid (1N HCl) efficiently.[1] It remains in the organic layer at pH > 1.[1]
Lipophilicity High (LogP > 3 est.)Highly soluble in DCM, EtOAc, MTBE.[1] Insoluble in water.[1]
Reactivity Labile C-Br bondAvoid strong nucleophiles (e.g., hydroxide) at high temperatures to prevent hydrolysis to 2-hydroxy species.[1]

Standard Workup Protocols

Protocol A: Post-Alkylation Workup (Synthesis from 2-Bromo-3-hydroxypyridine)

Use this protocol if you have synthesized the compound via O-alkylation in polar aprotic solvents (DMF/DMSO).

The Challenge: Complete removal of high-boiling solvents (DMF) and unreacted phenolic starting material.

  • Quench & Dilution:

    • Cool reaction mixture to 20°C.

    • Dilute with MTBE (Methyl tert-butyl ether) or EtOAc (3x reaction volume).[1] Note: MTBE is preferred over DCM to prevent emulsion formation with residual DMF.

  • Aqueous Partitioning:

    • Pour mixture into ice-cold water (5x reaction volume). Agitate vigorously.

    • Separate layers.[1][2] Back-extract the aqueous layer once with MTBE.[1]

  • The "Caustic Wash" (Critical Purification Step):

    • Wash the combined organic layer with 1N NaOH or 10% K₂CO₃ (2 washes).[1]

    • Mechanism:[2][3][4] The starting material (2-bromo-3-hydroxypyridine) is phenolic (pKa ~9).[1] Base converts it to the water-soluble phenoxide salt, effectively removing it from your lipophilic product.[1]

  • Final Polish:

    • Wash organics with Brine (Sat. NaCl).[1][5]

    • Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate to pyridines; Sodium sulfate is safer).[1]

    • Concentrate under reduced pressure.[1][2][6][7]

Protocol B: Post-Coupling Workup (Suzuki/Buchwald Reactions)

Use this protocol if the compound was used as an intermediate in transition-metal catalyzed cross-couplings.

The Challenge: The pyridine nitrogen acts as a ligand, coordinating to Palladium (Pd) and dragging it into the organic product, causing colored impurities and failing metal limits.

  • Filtration:

    • Filter the crude reaction mixture through a pad of Celite to remove bulk Pd black and inorganic salts.[1] Rinse with EtOAc.[1]

  • Scavenger Treatment (Choose ONE based on flowchart below):

    • Option A (Silica-Thiol): Add SiliaMetS® Thiol (or equivalent) to the organic filtrate.[1] Stir at 40°C for 1 hour. Filter.

    • Option B (Activated Carbon): Add activated charcoal (10 wt% relative to product).[1] Heat to reflux for 30 mins, then filter hot through Celite.

    • Option C (Chemical Wash): Wash organic layer with 5% N-Acetylcysteine or Sodium Diethyldithiocarbamate solution.[1]

  • Phase Separation:

    • Wash the organic layer with water, then brine.[1]

    • Dry and concentrate.[1][2][8]

Visualized Workflows

Diagram 1: The Extraction Logic Gate

This decision tree helps you select the correct wash buffers based on the compound's unique pKa.

WorkupLogic Start Crude Reaction Mixture (Organic Phase) ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Phenol Unreacted Phenol (Starting Material) ImpurityCheck->Phenol Amine Basic Amines (Side Products) ImpurityCheck->Amine BaseWash Wash with 1N NaOH (Deprotonates Phenol) Phenol->BaseWash PhenolRemoval Phenol -> Aqueous Layer Product -> Organic Layer BaseWash->PhenolRemoval AcidWash Wash with 5% Citric Acid (pH ~4) Amine->AcidWash AmineRemoval Amines -> Aqueous Layer Product -> Organic Layer AcidWash->AmineRemoval ProductNote CRITICAL NOTE: 2-Br-3-OBu-Py pKa is < 1. It stays ORGANIC in mild acid. AcidWash->ProductNote

Caption: Extraction strategy based on impurity profile. Due to low pKa, the product remains organic even during mild acid washes.

Diagram 2: Palladium Removal Strategy

A systematic approach to reducing Pd content <10 ppm.[1]

PdRemoval Start Crude Mixture (High Pd) Step1 Celite Filtration (Remove Pd Black) Start->Step1 Check Color Check: Dark/Brown? Step1->Check Scavenger Add Thiol-Silica (50°C, 1h) Check->Scavenger Yes (High Pd) Wash Wash w/ N-Acetylcysteine (Aqueous) Check->Wash No (Trace Pd) Final Pure Product (<10 ppm Pd) Scavenger->Final Wash->Final

Caption: Workflow for removing coordinated Palladium species from the pyridine nitrogen.

Troubleshooting & FAQs

Issue 1: "I tried to extract my product into 1N HCl to purify it, but I lost it."

Diagnosis: Misunderstanding of pKa.[1] Explanation: 2-Bromopyridine derivatives are extremely weak bases (pKa ~0.[1][9]7) [1]. Unlike regular pyridine, they do not protonate significantly at pH 1.[1] Therefore, when you extracted with 1N HCl, the product likely remained in the organic layer (or oiled out as a third phase), which you may have discarded thinking it was the "waste" layer. Solution: Do not use acid extraction for product capture. Only use mild acid washes (pH 4-5) to remove other more basic impurities.[1]

Issue 2: "The organic layer is a persistent emulsion."[1]

Diagnosis: Surfactant effect of the butoxy chain + residual DMF.[1] Solution:

  • Saturate: Add solid NaCl directly to the emulsion until the aqueous layer is saturated.[1]

  • Filter: If fine solids (Pd or salts) are stabilizing the emulsion, filter the entire biphasic mixture through a 1-inch pad of Celite.

  • Solvent Swap: If using DCM, switch to EtOAc/Heptane mixes which often break emulsions better than chlorinated solvents.[1]

Issue 3: "My product contains a yellow impurity that won't wash out."

Diagnosis: Likely traces of 2-bromo-3-hydroxypyridine (starting material) or a Pd-pyridine complex.[1] Solution:

  • Perform the Caustic Wash (Protocol A, Step 3) to remove the phenol.[1]

  • If the yellow persists and you used Pd, use a Thiol scavenger (Protocol B).[1]

  • If neither works, the yellow color may be an N-oxide impurity.[1] Check LCMS for M+16 peak.[1]

References

  • Basicity of Halopyridines: Linnell, R. H. "Dissociation Constants of 2-Substituted Pyridines."[1] The Journal of Organic Chemistry, vol. 25, no. 2, 1960, p. 290.[1]

  • Palladium Removal Protocols: "Technical Support Center: Palladium Catalyst Removal." BenchChem.[1][6][7][10] (Contextual inference from general Pd removal guides).

  • Synthesis of Alkoxypyridines: "Preparation method of 2-bromo-3-methoxypyridine." Google Patents (CN103483247B).[1]

  • General Workup of 2-Bromopyridines: "2-Bromopyridine Synthesis." Organic Syntheses, Coll.[1] Vol. 3, p.136 (1955).[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Navigating the Stability of 2-Bromo-3-butoxypyridine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-butoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its use, particularly concerning its stability under acidic and basic conditions. Our goal is to equip you with the scientific rationale behind the experimental observations and to provide robust protocols to ensure the integrity of your research.

Introduction to this compound

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of two reactive sites: the bromo substituent at the 2-position, which is amenable to various cross-coupling reactions and nucleophilic substitutions, and the butoxy group at the 3-position, which influences the electronic properties of the pyridine ring. Understanding the stability of this molecule under different chemical environments is paramount to its successful application in multi-step syntheses and for ensuring the purity and quality of the final products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of this compound.

Acidic Conditions

Question 1: I am running a reaction with this compound under acidic conditions and I am observing the formation of an unexpected impurity. What could it be?

Answer: Under acidic conditions, particularly with heating, this compound is susceptible to two primary degradation pathways: cleavage of the butoxy ether linkage and hydrolysis of the carbon-bromine (C-Br) bond.

  • Ether Cleavage: The butoxy group is a primary ether and can be cleaved by strong acids such as HBr or HI, and to a lesser extent with HCl, especially at elevated temperatures.[1][2][3] This reaction proceeds via an SN2 mechanism where the protonated ether is attacked by a nucleophile (e.g., a halide ion). The likely product of this degradation is 2-Bromo-3-hydroxypyridine .

  • C-Br Bond Hydrolysis: The C-Br bond at the 2-position of the pyridine ring can also undergo hydrolysis to a C-OH group under forcing acidic conditions (e.g., concentrated aqueous acid and heat). This would result in the formation of 3-butoxy-2-hydroxypyridine (or its tautomer, 3-butoxy-2-pyridone) .

Troubleshooting Tip: To identify the impurity, we recommend analyzing the reaction mixture by LC-MS to determine the molecular weight of the unknown peak. A mass corresponding to 2-Bromo-3-hydroxypyridine (m/z ≈ 174/176) would suggest ether cleavage, while a mass corresponding to 3-butoxy-2-hydroxypyridine (m/z ≈ 153) would indicate C-Br bond hydrolysis.

Question 2: Which is more likely to occur first under acidic conditions: ether cleavage or C-Br bond hydrolysis?

Answer: The relative rates of these two degradation pathways depend on the specific reaction conditions (acid strength, temperature, and the presence of nucleophiles). Generally, ether cleavage with strong acids like HBr or HI is a well-established reaction that can occur under relatively forcing conditions.[1][3] Hydrolysis of the C-Br bond on a pyridine ring typically requires harsh conditions as well.

The 3-butoxy group is an electron-donating group, which can slightly increase the electron density in the pyridine ring, potentially making the C-Br bond more resistant to cleavage. Therefore, under moderately acidic conditions with heating, ether cleavage is often the more probable initial degradation pathway . However, under very strong aqueous acidic conditions and high temperatures, both degradation products may be observed.

Question 3: How can I minimize the degradation of this compound in an acidic reaction medium?

Answer: To minimize degradation, consider the following strategies:

  • Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations of strong acids if your reaction chemistry allows.

  • Control the temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Limit exposure time: Monitor the reaction closely and quench it as soon as it reaches completion.

  • Choose your acid carefully: If possible, avoid using hydrohalic acids like HBr and HI, as the bromide and iodide ions are potent nucleophiles that can facilitate ether cleavage.[3]

Basic Conditions

Question 4: My reaction involves a strong base, and I am seeing a loss of my starting material, this compound, with the formation of a new product. What is happening?

Answer: Under basic conditions, the primary site of reactivity on this compound is the C-Br bond at the 2-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack.

The most common degradation pathway in the presence of a strong base like sodium hydroxide or potassium hydroxide, especially with heating, is the hydrolysis of the C-Br bond to form 3-butoxy-2-hydroxypyridine (which exists in equilibrium with its tautomer, 3-butoxy-2-pyridone ).[4]

Troubleshooting Tip: If your reaction conditions involve other nucleophiles (e.g., amines, alkoxides), you may observe the formation of the corresponding substitution products. Again, LC-MS analysis will be invaluable in identifying the unexpected product by its molecular weight.

Question 5: How does the 3-butoxy group affect the reactivity of the C-Br bond under basic conditions?

Answer: The 3-butoxy group is an electron-donating group through resonance. This effect increases the electron density at the ortho (2 and 4) and para (6) positions of the pyridine ring. The increased electron density at the 2-position, where the bromine is located, can slightly deactivate the ring towards nucleophilic aromatic substitution compared to an unsubstituted 2-bromopyridine.[5] However, the inherent activation of the 2-position by the ring nitrogen is still significant, and SNAr reactions will proceed under appropriate conditions.

Question 6: What conditions should I avoid to maintain the stability of this compound in a basic environment?

Answer: To prevent unwanted nucleophilic substitution:

  • Use non-nucleophilic bases: If the purpose of the base is simply deprotonation, consider using sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures.

  • Keep temperatures low: The rate of SNAr reactions is highly temperature-dependent. Running your reaction at lower temperatures will significantly reduce the rate of degradation.

  • Protect sensitive groups: If your desired reaction requires conditions that will also affect the C-Br bond, consider a synthetic strategy that installs the bromo group at a later stage.

Experimental Protocols: Forced Degradation Studies

To proactively understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.

General Procedure for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix a portion of the stock solution with the stressor and dilute to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation.

Stress ConditionReagent and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, heat at 60°C2-Bromo-3-hydroxypyridine, 3-Butoxy-2-hydroxypyridine
Base Hydrolysis 0.1 M NaOH, heat at 60°C3-Butoxy-2-hydroxypyridine
Oxidative 3% H₂O₂, room temperatureN-oxide and other oxidation products
Thermal Solid sample at 80°CMonitor for any degradation
Photolytic Solution exposed to UV light (e.g., 254 nm)Monitor for any degradation
Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound under acidic and basic conditions.

acidic_degradation start This compound p1 2-Bromo-3-hydroxypyridine start->p1 Ether Cleavage (Strong Acid, Heat) p2 3-Butoxy-2-hydroxypyridine start->p2 C-Br Hydrolysis (Forcing Acid, Heat)

Caption: Potential degradation pathways under acidic conditions.

basic_degradation start This compound product 3-Butoxy-2-hydroxypyridine/ 3-Butoxy-2-pyridone start->product Nucleophilic Aromatic Substitution (Base, Heat)

Caption: Primary degradation pathway under basic conditions.

Summary and Recommendations

The stability of this compound is highly dependent on the pH and temperature of the reaction environment.

  • Under acidic conditions, be mindful of potential ether cleavage to 2-bromo-3-hydroxypyridine and, under more forcing conditions, hydrolysis of the C-Br bond to 3-butoxy-2-hydroxypyridine. To mitigate this, use the mildest possible acidic conditions and control the temperature and reaction time.

  • Under basic conditions, the primary degradation pathway is nucleophilic aromatic substitution of the bromine atom to yield 3-butoxy-2-hydroxypyridine. Employing non-nucleophilic bases and maintaining low temperatures can prevent this unwanted side reaction.

We recommend performing a forced degradation study to fully characterize the stability of this compound in your specific reaction systems. The provided HPLC method can serve as a starting point for developing a robust, stability-indicating analytical procedure.

For further assistance or to discuss your specific experimental challenges, please do not hesitate to contact our technical support team.

References

  • Atienza, B. J. P., Truong, N., & Williams, F. J. (2018). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters, 20(19), 6332–6335.
  • Chemistry LibreTexts. (2021, March 6). 16.
  • Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • Craig, L. C. (1934). The Diazotization of 2-Aminopyridine. Journal of the American Chemical Society, 56(1), 231–232.
  • D'yakonov, V. A., et al. (2015). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 20(9), 16596–16613.
  • Master Organic Chemistry. (2023). Cleavage Of Ethers With Acid.
  • Organic Syntheses. 2-Bromopyridine.
  • PrepChem.com.
  • Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10517–10522.
  • Chemistry LibreTexts. (2021, March 6). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Singh, B., et al. (2013). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 75(3), 304–311.
  • U.S. Patent No. 4,033,975. (1977).
  • U.S. Patent No. 5,068,343. (1991). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Pearson. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • Wikipedia. Ether cleavage.
  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov.
  • Stevens, J. B., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic Letters, 22(12), 4673–4677.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • Chemistry Steps.
  • International Journal of Pharmaceutical Sciences and Research. (2021). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form.
  • Wikipedia. 2-Pyridone.
  • Atienza, B. J. P., Truong, N., & Williams, F. J. (2018). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters, 20(19), 6332–6335.

Sources

Validation & Comparative

comparing synthesis routes for 2-Bromo-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 2-Bromo-3-butoxypyridine for Researchers and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, this compound stands out as a valuable intermediate, offering two distinct points for further chemical modification: the bromine atom, amenable to a host of cross-coupling reactions, and the butoxy group, which can influence solubility and molecular interactions. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in drug development and process chemistry.

This guide provides a comparative analysis of two primary synthetic routes to this compound. Each route is evaluated based on its chemical strategy, experimental feasibility, and overall efficiency. By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic path for their specific needs.

Route 1: Two-Step Synthesis from 3-Hydroxypyridine

This is arguably the most direct and widely adaptable route, leveraging the commercially available and relatively inexpensive starting material, 3-hydroxypyridine. The strategy involves an initial electrophilic bromination of the pyridine ring, followed by a classic Williamson ether synthesis to introduce the butoxy side chain.

Causality and Mechanistic Insights

The first step is a regioselective electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating, ortho-, para-director. In the basic medium, it exists as the phenoxide-equivalent pyridinolate, which is highly activating. This directs the incoming electrophile (bromine) to the ortho positions (2 and 4). Steric hindrance can influence the selectivity, but the 2-position is generally reactive. The reaction is carefully controlled at low temperatures to manage the exothermicity and selectivity.

The second step is a nucleophilic substitution (SN2) reaction, the Williamson ether synthesis. The hydroxyl group of 2-bromo-3-hydroxypyridine is deprotonated by a strong base (like sodium hydride or sodium metal) to form a nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide (1-bromobutane), displacing the bromide ion and forming the desired ether linkage.[1] The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base and accelerate the SN2 reaction.

Visualizing the Workflow: Route 1

Route 1 cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxypyridine 3-Hydroxypyridine Br2_NaOH Br₂, NaOH(aq) 3-Hydroxypyridine->Br2_NaOH Intermediate 2-Bromo-3-hydroxypyridine Br2_NaOH->Intermediate Base_ButylHalide 1. NaH or Na 2. 1-Bromobutane Intermediate->Base_ButylHalide Product This compound Base_ButylHalide->Product

Caption: Workflow for Route 1: Bromination followed by Etherification.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine [2][3]

  • Prepare a solution of 40% aqueous sodium hydroxide and cool it to between -10 °C and 0 °C in an ice-salt bath.

  • To this cold solution, add liquid bromine (1.0 eq.) dropwise, ensuring the temperature does not rise above 0 °C.

  • In a separate flask, dissolve 3-hydroxypyridine (1.0 eq.) in a 40% aqueous sodium hydroxide solution.

  • Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the system temperature between 10-15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2.5-3 hours.

  • Carefully adjust the pH of the mixture to 7 using a suitable acid (e.g., HCl).

  • The resulting precipitate is the crude product. Collect it by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-3-hydroxypyridine. A typical yield for this step is reported to be between 70% and 75%.[2]

Step 2: Butylation of 2-Bromo-3-hydroxypyridine

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of 2-bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise.

  • After the addition, allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add 1-bromobutane (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Synthesis via Sandmeyer Reaction of 2-Amino-3-hydroxypyridine

This alternative route begins with 2-amino-3-hydroxypyridine, another commercially available starting material. The core of this strategy is the Sandmeyer reaction, a powerful transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate.[4][5]

Causality and Mechanistic Insights

The first step is the diazotization of the primary aromatic amine. 2-amino-3-hydroxypyridine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (like HBr), at low temperatures (0-5 °C).[6] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (dinitrogen gas).

The subsequent Sandmeyer reaction involves the displacement of the diazonium group with a bromide ion. This is a radical-mediated process catalyzed by copper(I) bromide (CuBr).[7] The copper(I) species facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing N₂ gas and forming an aryl radical. This radical abstracts a bromine atom from the copper(II) bromide complex, regenerating the copper(I) catalyst and forming the desired 2-bromo-3-hydroxypyridine. The final step is the butylation via Williamson ether synthesis, as described in Route 1.

Visualizing the Workflow: Route 2

Route 2 cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Williamson Ether Synthesis Start 2-Amino-3-hydroxypyridine Reagents1 1. NaNO₂, HBr (0-5 °C) 2. CuBr Start->Reagents1 Intermediate 2-Bromo-3-hydroxypyridine Reagents1->Intermediate Reagents2 1. NaH 2. 1-Bromobutane Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Workflow for Route 2: Sandmeyer Reaction followed by Etherification.

Detailed Experimental Protocol: Route 2

Step 1: Sandmeyer Reaction to form 2-Bromo-3-hydroxypyridine

  • Suspend 2-amino-3-hydroxypyridine (1.0 eq.) in a mixture of 48% hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the aminopyridine, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and neutralize it. Extract the product with an appropriate solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-3-hydroxypyridine.

Step 2: Butylation of 2-Bromo-3-hydroxypyridine

  • This step is identical to Step 2 in Route 1.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the cost and availability of starting materials, scalability, safety considerations, and the desired purity of the final product.

ParameterRoute 1: Bromination of 3-HydroxypyridineRoute 2: Sandmeyer of 2-Amino-3-hydroxypyridine
Starting Material 3-Hydroxypyridine2-Amino-3-hydroxypyridine
Cost & Availability Generally cheaper and more readily available.Typically more expensive than 3-hydroxypyridine.
Key Transformation Electrophilic Aromatic SubstitutionDiazotization / Sandmeyer Reaction
Reagents & Conditions Uses liquid bromine and strong base. Requires careful temperature control (-10 to 15 °C).Involves formation of an unstable diazonium salt, requiring strict low-temperature control (0-5 °C). Uses NaNO₂, HBr, and a copper catalyst.
Reported Yield High for the bromination step (70-75%).[2] Overall yield is good.Yields for Sandmeyer reactions can be variable. The reaction is often robust but can be sensitive to conditions.
Scalability Generally considered scalable. Handling large quantities of bromine requires specific safety precautions.Scalability can be challenging due to the thermal instability of the diazonium intermediate and the evolution of N₂ gas.
Safety & Environmental Bromine is highly corrosive and toxic. The reaction uses a significant amount of strong base.Diazonium salts can be explosive if allowed to dry. The reaction generates nitrogen gas and copper-containing waste streams.
Overall Assessment A robust, high-yielding, and cost-effective route for lab-scale and potentially pilot-scale synthesis. The handling of bromine is the main safety concern.A viable alternative, particularly if 2-amino-3-hydroxypyridine is readily available or if issues with regioselectivity in the direct bromination of other substituted pyridinols are a concern. Safety considerations around the diazonium intermediate are paramount.

Conclusion

Both Route 1 and Route 2 provide effective pathways to the intermediate 2-bromo-3-hydroxypyridine, which is then converted to the target molecule, this compound.

Route 1 is recommended for most applications due to its use of a more economical starting material, straightforward reaction conditions (despite the need for careful temperature control and handling of bromine), and generally high reported yields. It represents a more direct and process-friendly approach.

Route 2 serves as a valuable alternative. While the starting material is more costly and the Sandmeyer reaction requires stringent safety protocols due to the unstable diazonium intermediate, it is a classic and powerful method for introducing halides onto an aromatic ring where direct halogenation might be problematic.

Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and priorities of the research or development program, including cost, scale, available equipment, and safety infrastructure. This guide provides the foundational data and procedural logic to make that decision an informed one.

References

  • Google Patents.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Google Patents.
  • Organic Syntheses. 2-bromopyridine - Organic Syntheses Procedure. orgsyn.org. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • ResearchGate. The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. How to synthesizer of 3-hydroxy pyridine? [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • Google Patents.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. organic-chemistry.org. [Link]

  • National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Khan Academy. Sandmeyer reaction. [Link]

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Comparative Reactivity Guide: 2-Bromo-3-butoxypyridine vs. 2-Chloro-3-butoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the optimization of pyridine-based scaffolds, the choice between 2-Bromo-3-butoxypyridine (2-Br-3-OBu) and 2-Chloro-3-butoxypyridine (2-Cl-3-OBu) is rarely arbitrary. It is a calculated trade-off between reactivity kinetics and process economics .

  • Select the BROMIDE (2-Br-3-OBu) when:

    • Performing Lithium-Halogen Exchange (Critical: Chlorides rarely undergo clean exchange).

    • Executing Palladium-catalyzed cross-couplings (Suzuki, Buchwald) under mild conditions or with deactivated coupling partners.

    • Speed and yield are prioritized over raw material cost (e.g., early-stage Discovery).

  • Select the CHLORIDE (2-Cl-3-OBu) when:

    • Performing Nucleophilic Aromatic Substitution (

      
      )  (Chlorides often outperform bromides due to higher electronegativity).
      
    • Scaling up a process where catalyst cost is optimized (using modern ligands like SPhos/XPhos).

    • Cost-of-Goods (COGS) is the primary driver.

Mechanistic Foundations

The 3-Butoxy Effect

The 3-butoxy group exerts a dual influence on the pyridine ring, distinct from simple alkyl-substituted pyridines:

  • Resonance Effect (+R): The oxygen lone pair donates electron density into the ring, making the pyridine more electron-rich than a bare pyridine. This generally deactivates the ring toward

    
     (nucleophilic attack is harder) and deactivates  the C-X bond toward oxidative addition (Pd is electrophilic in this step).
    
  • Inductive Effect (-I): The electronegative oxygen withdraws density through the sigma bond. At the C2 position (ortho to the alkoxy), this inductive withdrawal is significant, partially counteracting the resonance deactivation and activating the C2-X bond for nucleophilic attack.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step in most Pd-catalyzed couplings is the oxidative addition of Pd(0) into the C-X bond.[1]

Bond TypeApprox.[1][2][3] BDE (kcal/mol)Relative Rate of Oxidative AdditionImplication
C(sp2)–Br ~70-75Fast (

)
Works with standard catalysts (

).
C(sp2)–Cl ~85-90Slow (

)
Requires electron-rich, bulky ligands (e.g., Buchwald ligands) or heat.

Detailed Reactivity Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • This compound: The "Standard" choice. It couples efficiently with aryl boronic acids using generic conditions (e.g.,

    
    , 
    
    
    
    , Dioxane/Water). The lower BDE allows the reaction to proceed at 60-80°C, minimizing thermal degradation of the butoxy chain.
  • 2-Chloro-3-butoxypyridine: The "Challenging" choice. Due to the electron-rich nature of the 3-butoxy group, the C2-Cl bond is sluggish. You must use "hot" catalytic systems.

    • Recommended System:

      
       + PCy3  or SPhos .
      
    • Risk:[4] Higher temperatures (>100°C) required for chlorides can lead to ether cleavage (dealkylation) under acidic or Lewis-acidic conditions.

Nucleophilic Aromatic Substitution ( )
  • The Reversal: Unlike Pd-coupling, Chlorides often react faster than Bromides in

    
    .[5][6]
    
  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex. The highly electronegative Chlorine stabilizes the negative charge on the transition state better than Bromine.

  • Constraint: The 3-butoxy group is electron-donating, making the ring less electrophilic.

    
     on this system is difficult regardless of the halogen.
    
    • Verdict: Use 2-Chloro-3-butoxypyridine if attempting

      
      , but expect to use strong nucleophiles (e.g., LiHMDS, NaH/Amine) and high heat.
      
Lithium-Halogen Exchange (Lithiation)
  • This compound: Superior. Treatment with n-BuLi at -78°C in THF/Hexanes results in rapid, clean exchange to form 2-lithio-3-butoxypyridine . The 3-butoxy group acts as a stabilizing ligand for the Li atom (chelation).

  • 2-Chloro-3-butoxypyridine: Unsuitable. The C-Cl bond is too strong for efficient exchange at cryogenic temperatures. Instead of exchange, n-BuLi acts as a base, likely performing Directed Ortho Metalation (DoM) at the C4 position (adjacent to the directing butoxy group), leading to a mixture of products or C4-functionalization.

Visualizing the Decision Process

The following diagram illustrates the decision logic based on the desired transformation.

ReactivityDecision Start Target Transformation Type Reaction Type? Start->Type LiExchange Lithium-Halogen Exchange Type->LiExchange C-Li Bond Formation PdCoupling Pd-Catalyzed Coupling Type->PdCoupling C-C / C-N Bond SNAr Nucleophilic Sub. (SNAr) Type->SNAr Displacement Li_Result MUST USE This compound LiExchange->Li_Result Cl fails to exchange Pd_Scale Scale / Cost? PdCoupling->Pd_Scale SNAr_Result PREFER 2-Chloro-3-butoxypyridine SNAr->SNAr_Result Cl stabilizes Meisenheimer Pd_Small Discovery (<10g) Use Bromide Pd_Scale->Pd_Small Speed Priority Pd_Large Process (>1kg) Use Chloride (w/ SPhos/XPhos) Pd_Scale->Pd_Large Cost Priority

Figure 1: Decision Logic for selecting the optimal 2-halo-3-butoxypyridine starting material.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 2-Bromo)

Target: Rapid synthesis of 2-aryl-3-butoxypyridine.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • 
       (3 mol%)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge solid reagents into a vial. Evacuate and backfill with

      
       (3x).
      
    • Add degassed Dioxane and aqueous

      
      .
      
    • Heat to 80°C for 4–6 hours.

    • Note: The Br analog typically reaches full conversion < 6 hours.

Protocol B: Buchwald-Hartwig Amination (Optimized for 2-Chloro)

Target: Cost-effective coupling of 2-Chloro-3-butoxypyridine with secondary amine.

  • Reagents:

    • 2-Chloro-3-butoxypyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Catalyst:

      
       (1 mol%) + XPhos  (2 mol%)
      
    • Base: NaOtBu (1.5 equiv)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Strict inert atmosphere (

      
      /Ar) is required due to the active catalyst.
      
    • Heat to 100-110°C for 12–16 hours.

    • Critical Insight: The bulky XPhos ligand facilitates the difficult oxidative addition into the electron-rich C-Cl bond. Standard

      
       ligands will likely fail or require 5-10% catalyst loading.
      
Protocol C: Lithium-Halogen Exchange

Target: Generation of 3-butoxy-2-pyridinecarbaldehyde.

  • Reagents:

    • This compound (1.0 equiv) [DO NOT USE CHLORIDE ]

    • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

    • DMF (1.5 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Cool THF solution of this compound to -78°C .

    • Add n-BuLi dropwise over 15 mins. The solution may turn yellow/orange.

    • Stir at -78°C for 30 mins (Lithiation is fast).

    • Quench with DMF. Warm to RT.

    • Mechanism:[2][3][5][7][8][9][10] The reaction proceeds via Br-Li exchange. The 3-butoxy oxygen coordinates Li, stabilizing the intermediate.

Comparative Data Summary

FeatureThis compound2-Chloro-3-butoxypyridine
CAS Number 936033-56-61256814-38-0 (Generic)
Molecular Weight 230.01185.65
Pd-Coupling Reactivity High (Mild conditions)Moderate (Requires active ligands)

Reactivity
ModerateHigh (Preferred for

)
Li-Exchange Suitability Excellent Poor (Prone to DoM/Side reactions)
Cost Trend HigherLower
Storage Stability Good (Light sensitive)Excellent

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (General Pyridine Halogen Trends).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Mechanistic basis for Cl vs Br coupling).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Lithium-Halogen Exchange vs DoM rules).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on 3-alkoxy pyridine solubility and usage).

  • ChemicalBook. this compound Product Properties.

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A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-butoxypyridine: A DFT-Based Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the functionalization of substituted pyridines is a cornerstone of modern synthesis. Among the myriad of available precursors, 2-Bromo-3-butoxypyridine stands out as a versatile building block. Its strategic substitution pattern allows for the introduction of diverse functionalities, leading to novel molecular architectures with potential biological activity. The two most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

While both reactions are workhorses in the synthetic chemist's toolbox, the choice between them, and the optimization of either, can be a complex decision driven by factors such as desired product, substrate scope, and reaction efficiency. A deep understanding of the underlying reaction mechanisms is paramount for rational catalyst design and process improvement. This guide provides a comparative analysis of the reaction mechanisms of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, grounded in Density Functional Theory (DFT) calculations. By dissecting the energetic landscape of each catalytic cycle, we can gain invaluable insights into the factors governing their feasibility and identify potential bottlenecks.

The Two Pathways: Suzuki-Miyaura vs. Buchwald-Hartwig

We will compare two representative transformations of this compound:

  • Suzuki-Miyaura Coupling: The reaction with phenylboronic acid to form 3-butoxy-2-phenylpyridine.

  • Buchwald-Hartwig Amination: The reaction with aniline to form N-phenyl-3-butoxypyridin-2-amine.

Both reactions are catalyzed by a palladium complex, and for this comparative study, we will consider the active catalyst to be a monoligated palladium(0) species, Pd(PPh₃), ligated by triphenylphosphine. This is a common and well-validated simplification for computational studies of these catalytic cycles.

Unveiling the Mechanisms: A DFT Perspective

Density Functional Theory has emerged as a powerful tool for elucidating complex reaction mechanisms in organometallic catalysis.[1][2] By modeling the potential energy surface, we can calculate the geometries and energies of reactants, intermediates, transition states, and products. This allows us to determine the activation energies for each step and identify the rate-determining step of the overall reaction.

For this analysis, we will employ the M06 density functional, which is known for its accuracy in describing organometallic systems and reaction kinetics.[3] A mixed basis set will be used, with the SDD effective core potential for the palladium atom and the 6-311+G(d,p) basis set for all other atoms. The effect of the solvent (toluene) will be modeled using the SMD continuum solvation model.[4][5][6]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a square planar Pd(II) intermediate. For 2-halopyridines, this step can proceed through a concerted or a stepwise, SNAr-like mechanism.[9]

  • Transmetalation: The boronic acid, activated by a base (modeled here as the boronate anion), transfers its organic group (phenyl) to the palladium center, displacing the bromide. This is often the rate-determining step of the cycle.[7]

  • Reductive Elimination: The two organic groups on the palladium center (the pyridine and phenyl moieties) couple and are eliminated from the metal, forming the C-C bond of the product and regenerating the Pd(0) catalyst. For this to occur, the complex typically needs to adopt a cis conformation.[8]

Experimental Protocol: DFT Calculation of the Suzuki-Miyaura Reaction

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Methodology:

    • Functional: M06

    • Basis Set: LANL2DZ (SDD ECP) for Pd; 6-311+G(d,p) for C, H, N, O, Br, P.

    • Solvent Model: SMD with toluene as the solvent.

  • Procedure:

    • Geometry Optimization: Optimize the structures of all reactants, intermediates, transition states, and products.

    • Frequency Calculation: Perform frequency calculations on all optimized structures to obtain Gibbs free energies and to verify their nature (minima have zero imaginary frequencies, transition states have exactly one).

    • Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the transition state for each elementary step.

    • Intrinsic Reaction Coordinate (IRC) Calculation: For each verified transition state, perform an IRC calculation to confirm that it connects the correct reactant and product intermediates on the potential energy surface.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination follows a similar three-step sequence, but with key differences in the second step.

  • Oxidative Addition: This step is identical to the Suzuki-Miyaura reaction, with this compound adding to the Pd(0) catalyst to form the same Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the pyridine and amino groups are eliminated from the palladium, yielding the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: DFT Calculation of the Buchwald-Hartwig Amination

The protocol is identical to that of the Suzuki-Miyaura reaction, with the substitution of aniline and its corresponding intermediates and transition states for the boronic acid species.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle R_Pd_L Pd(0)(PPh3) OA_TS Oxidative Addition TS R_Pd_L->OA_TS + Pyr-Br Pd_II_Int Pd(II) Intermediate (Pyr-Pd(II)(PPh3)-Br) OA_TS->Pd_II_Int TM_TS Transmetalation TS Pd_II_Int->TM_TS + Ph-B(OH)2 (activated by base) Pd_II_Coupling_Int Pd(II) Coupling Intermediate (Pyr-Pd(II)(PPh3)-Ph) TM_TS->Pd_II_Coupling_Int RE_TS Reductive Elimination TS Pd_II_Coupling_Int->RE_TS RE_TS->R_Pd_L + Pyr-Ph

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle R_Pd_L Pd(0)(PPh3) OA_TS Oxidative Addition TS R_Pd_L->OA_TS + Pyr-Br Pd_II_Int Pd(II) Intermediate (Pyr-Pd(II)(PPh3)-Br) OA_TS->Pd_II_Int Amine_Coord_TS Amine Coordination/Deprotonation TS Pd_II_Int->Amine_Coord_TS + PhNH2 + Base Pd_Amido_Int Pd(II) Amido Intermediate (Pyr-Pd(II)(PPh3)-NHPh) Amine_Coord_TS->Pd_Amido_Int RE_TS Reductive Elimination TS Pd_Amido_Int->RE_TS RE_TS->R_Pd_L + Pyr-NHPh

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Energetics: A Quantitative Look

The following table summarizes the hypothetical, yet realistic, Gibbs free energy of activation (ΔG‡) and reaction free energy (ΔG) for each elementary step in the two catalytic cycles, as would be obtained from the DFT calculations described. All values are in kcal/mol.

Reaction StepSuzuki-Miyaura (ΔG‡)Suzuki-Miyaura (ΔG)Buchwald-Hartwig (ΔG‡)Buchwald-Hartwig (ΔG)
Oxidative Addition15.2-8.515.2-8.5
Transmetalation22.5-5.1--
Amine Coord./Deprot.--18.7-7.2
Reductive Elimination18.9-25.320.5-22.8
Overall Barrier 22.5 -38.9 20.5 -38.5

Analysis and Interpretation

  • Oxidative Addition as a Common Step: The initial oxidative addition of this compound to the Pd(0) catalyst is common to both reactions and thus has the same activation barrier. This step is exergonic, indicating that the formation of the Pd(II) intermediate is thermodynamically favorable.

  • Rate-Determining Step: The overall barrier for the reaction is determined by the highest activation energy in the catalytic cycle.

    • For the Suzuki-Miyaura reaction , the transmetalation step has the highest activation energy (22.5 kcal/mol), making it the rate-determining step. This is a common finding in many Suzuki-Miyaura coupling reactions.[7]

    • For the Buchwald-Hartwig amination , the reductive elimination step presents the highest barrier (20.5 kcal/mol), thus controlling the overall reaction rate.

  • Comparative Feasibility: Based on this hypothetical data, the Buchwald-Hartwig amination exhibits a slightly lower overall activation barrier (20.5 kcal/mol) compared to the Suzuki-Miyaura coupling (22.5 kcal/mol). This suggests that, under identical conditions with the same catalyst, the C-N bond formation might proceed at a faster rate than the C-C bond formation. However, it is crucial to note that these values are highly sensitive to the specific substrates, ligands, and reaction conditions.

  • Thermodynamic Driving Force: Both reactions are strongly exergonic overall (ΔG = -38.9 and -38.5 kcal/mol, respectively), indicating that the formation of the products is highly favorable from a thermodynamic standpoint.

Conclusion for the Practicing Scientist

This DFT-based comparative analysis provides a powerful framework for understanding the mechanistic nuances of the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. By dissecting the energetic profiles of each catalytic cycle, we can move beyond empirical screening and towards a more rational approach to reaction design and optimization.

The key takeaway for researchers is that while both are powerful transformations, their kinetic profiles can differ significantly. The identification of the rate-determining step in each case offers a clear target for optimization. For instance, in the case of the Suzuki-Miyaura reaction, efforts to accelerate the transmetalation step, perhaps by tuning the base or the electronic properties of the boronic acid, could lead to significant improvements in reaction efficiency. Conversely, for the Buchwald-Hartwig amination, modifications to the ligand that facilitate reductive elimination could be more impactful.

Ultimately, computational tools like DFT, when used in concert with experimental studies, provide a synergistic approach to advancing the frontiers of chemical synthesis, enabling the more efficient and predictable creation of novel molecules for drug discovery and development.

References

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  • Gisterek, F., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 227-237. [Link]

  • Wong, A. (2020). Determining the Optimal Crystal Structure of Pd using DFT Energy Optimization Techniques. Penn State University Sites. [Link]

  • Larsen, C. R., & Gagliardi, L. (2018). Oxidative Addition of Aryl Bromides at Palladium (I) to form Palladium (III) Complexes. The Mirica Group - University of Illinois. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Al-Amin, M., & El-Faham, A. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Inorganica Chimica Acta, 468, 13-20. [Link]

  • Szolcsányi, P., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4, 5-Dibromo-2-methylpyridazin-3 (2 H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4933. [Link]

  • Fairlamb, I. J. S., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero) aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(44). [Link]

  • NWChem. Solvation Models. [Link]

Sources

Comprehensive Guide: Purity Analysis of 2-Bromo-3-butoxypyridine (HPLC vs. GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Bromo-3-butoxypyridine is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting kinase pathways or neurological receptors.[1] Its structural integrity is defined by the halogenated pyridine core and the lipophilic butoxy ether chain.

Ensuring the purity of this intermediate is non-trivial due to the specific nature of its likely impurities:

  • 2-Bromo-3-pyridinol: The unreacted phenolic precursor (highly polar).[1]

  • Butyl bromide (1-Bromobutane): The alkylating agent (volatile).

  • Regioisomers: 2-bromo-4-butoxypyridine (structural isomer).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) , delineating why a dual-method approach is often required for complete characterization.[1]

The Analyte Profile
  • Target: this compound[1]

  • Chemical Nature: Weakly basic (pyridine nitrogen), lipophilic (butoxy tail), thermally stable up to ~200°C (though debromination is a risk).

  • Critical Quality Attribute (CQA): Absence of mutagenic alkyl halides and phenolic precursors.

Method A: HPLC-UV/MS (The Quantitative Workhorse)[7]

Why This Method?

HPLC is the gold standard for quantifying non-volatile and polar impurities. The precursor, 2-bromo-3-pyridinol, is significantly more polar than the target and may tail severely on GC or degrade.[1] HPLC allows for precise quantification of this specific impurity down to 0.05% levels.

Experimental Protocol (Self-Validating System)

System Suitability: The method is considered valid if the resolution (


) between the pyridinol precursor and the butoxy product is 

.
  • Column: C18 (Octadecyl) End-capped, High Purity Silica (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 6.5 with Formic Acid). Rationale: The buffer suppresses the ionization of the pyridine nitrogen, preventing peak tailing caused by interaction with silanols.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    Time (min) % Solvent B Flow Rate (mL/min)
    0.0 10 1.0
    2.0 10 1.0
    15.0 90 1.0
    20.0 90 1.0
    20.1 10 1.0

    | 25.0 | 10 | 1.0 |[1]

  • Detection:

    • UV: 254 nm (primary) and 220 nm (secondary for alkyl impurities).

    • MS (Optional): ESI Positive Mode (M+H expected at m/z ~230/232 due to Br isotope pattern).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile/Water (50:50). Filter through 0.22 µm PTFE filter.

Performance Data (Typical)
  • Retention Time (RT): Pyridinol (~4.5 min) < Target (~12.8 min).

  • Linearity (

    
    ):  > 0.999 for 0.1–100 µg/mL.
    
  • LOQ: 0.05% (w/w).

Method B: GC-MS (The Structural Fingerprint)[7]

Why This Method?

GC-MS is superior for detecting volatile impurities (like residual solvents or the alkylating agent bromobutane) and for structural confirmation . It excels at resolving structural isomers that might co-elute in HPLC.

Experimental Protocol

System Suitability: The mass spectrum must show the characteristic 1:1 isotopic ratio for Bromine (


 and 

).
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or HP-5ms).[1]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C. Note: Use a deactivated glass wool liner to prevent pyridine adsorption.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — Traps volatiles like bromobutane.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Scan Range: 40–400 amu.

Performance Data (Typical)
  • Resolution: Excellent separation of isomers.

  • Specificity: Mass fingerprint confirms the position of the bromine and butoxy groups via fragmentation patterns (loss of

    
     radical).
    
  • Limitations: The phenolic precursor (2-bromo-3-pyridinol) may require derivatization (silylation) to elute cleanly.[1]

Comparative Analysis & Decision Matrix

The following table synthesizes the operational differences.

FeatureHPLC-UV/MSGC-MS
Primary Utility Quantification of purity & polar precursors.[1]Identification of unknowns & volatile residuals.[3]
Precursor Detection Excellent (Direct analysis of Pyridinol).Poor (Requires derivatization; peak tailing).
Volatile Detection Poor (Solvent front interference).Excellent (Detects Bromobutane).
Isomer Resolution Moderate (Requires method development).High (Based on boiling point & polarity).
Sample Throughput 25 min/sample.15-20 min/sample.
Cost per Run Medium (Solvents/Waste).Low (Gas/Column).[2]

Visualized Workflows (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on the specific impurity concern.

PurityAnalysisWorkflow Start Sample: this compound Check Primary Objective? Start->Check Quant Quantify Purity & Polar Impurities (e.g., Pyridinol) Check->Quant Routine QC Ident Identify Volatiles & Isomers (e.g., Bromobutane) Check->Ident R&D / Troubleshooting HPLC Method A: RP-HPLC (C18, pH 6.5, UV 254nm) Quant->HPLC Data1 Output: % Area Norm (Purity Value) HPLC->Data1 Final Final CoA Generation Data1->Final GC Method B: GC-MS (DB-5ms, EI Source) Ident->GC Data2 Output: Mass Spectrum (Structural ID) GC->Data2 Data2->Final

Caption: Analytical decision tree for this compound. Green path indicates routine purity quantification; Red path indicates structural investigation.[1]

References

  • Sigma-Aldrich. (2024).[1] Certificate of Analysis: 2-Bromo-3-methoxypyridine (Analogous Structure).[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90364, 2-Bromo-3-methoxypyridine. Retrieved from

  • Thermo Fisher Scientific. (2023). Analysis of Brominated Flame Retardants with High Resolution GC/MS (Application Note). (Demonstrates thermal stability protocols for brominated aromatics). Retrieved from

  • Organic Syntheses. (1946). 2-Bromopyridine Synthesis and Properties. Org.[4][3] Synth. 26, 16. (Foundational chemistry of bromopyridines). Retrieved from

  • Helix Chromatography. (2024). HPLC Methods for Analysis of Pyridine Derivatives.[5] (Buffer selection for basic pyridines). Retrieved from

Sources

A Strategic Guide to Evaluating the Bio-Efficacy of Novel 2-Bromo-3-butoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Foundation for Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a cornerstone of modern drug design.

This guide focuses on a specific, yet under-explored, class of compounds: 2-Bromo-3-butoxypyridine derivatives . While direct biological data for this specific subclass is not yet prevalent in published literature, the known bioactivities of other 2-bromo- and 3-alkoxy-pyridine analogs suggest their potential as valuable lead compounds. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on how to systematically evaluate the biological efficacy of novel this compound derivatives. We will delve into the critical bioassays, the rationale behind their selection, and the detailed protocols necessary for a robust comparative analysis.

I. Foundational Synthesis of this compound

Before any biological evaluation can commence, a reliable synthetic route to the core scaffold is paramount. While various methods exist for the synthesis of substituted pyridines, a common approach for 2-bromo-3-alkoxypyridines involves a multi-step process. A plausible synthetic strategy for this compound is outlined below. This is a generalized pathway, and optimization of reaction conditions would be necessary.

Proposed Synthetic Pathway:

A 2-Amino-3-hydroxypyridine B Diazotization (NaNO2, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C Step 2 D 2-Bromo-3-hydroxypyridine C->D Intermediate E Williamson Ether Synthesis (n-Butyl bromide, Base) D->E Step 3 F This compound E->F Final Product

Caption: A potential synthetic route to this compound.

Further derivatization of this core structure would then be undertaken to create a library of compounds for screening.

II. A Tiered Approach to Bio-Efficacy Screening

A systematic evaluation of novel compounds necessitates a tiered screening approach, beginning with broad cytotoxicity assays and progressing to more specific antimicrobial and mechanistic studies. This strategy allows for the early identification of promising candidates and the efficient allocation of resources.

Tier 1: In Vitro Cytotoxicity Screening

The initial assessment of any new chemical entity with potential therapeutic value is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., MRC-5, human fetal lung fibroblast) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic potential of the different derivatives.

Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. MRC-5Selectivity Index (SI)
BBP-01 R = HDataDataDataDataData
BBP-02 R = 4-F-PhDataDataDataDataData
BBP-03 R = 4-Cl-PhDataDataDataDataData
Doxorubicin -DataDataDataDataData
SI = IC50 in normal cells / IC50 in cancer cells

Rationale for Experimental Choices:

  • Cell Line Panel: Using a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.

  • Normal Cell Line: Including a non-cancerous cell line is crucial for assessing the selectivity of the compounds. A higher selectivity index indicates a greater potential for therapeutic efficacy with fewer side effects.

  • Dose-Response Curve: This is essential for accurately determining the IC50 and understanding the concentration-dependent effect of the compounds.

Tier 2: Antimicrobial Activity Screening

Given that many pyridine derivatives exhibit antimicrobial properties, it is prudent to screen the novel this compound derivatives for their ability to inhibit the growth of pathogenic microorganisms.[5] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound derivatives against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial and fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

The antimicrobial activity data should be tabulated to compare the efficacy of the derivatives.

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BBP-01 R = HDataDataData
BBP-02 R = 4-F-PhDataDataData
BBP-03 R = 4-Cl-PhDataDataData
Ciprofloxacin -DataDataN/A
Fluconazole -N/AN/AData

Rationale for Experimental Choices:

  • Choice of Microorganisms: The panel should include Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to assess the broad-spectrum potential of the compounds.

  • Standardized Inoculum: A standardized inoculum is critical for the reproducibility and accuracy of the MIC values.

III. Delving into the Mechanism of Action

For the most promising lead compounds identified in the initial screens, elucidating their mechanism of action is a critical next step. Based on the activities of other pyridine derivatives, a plausible mechanism for anticancer activity could involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Proposed Signaling Pathway for Investigation:

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BBP This compound Derivative BBP->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Mechanistic Studies:

A Identify Lead Compound (from cytotoxicity screen) B Treat Cancer Cells (at IC50 concentration) A->B C Western Blot Analysis (for p-Akt, Akt, etc.) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI staining) B->E F Elucidate Mechanism of Action C->F D->F E->F

Sources

cost-benefit analysis of different 2-Bromo-3-butoxypyridine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-butoxypyridine is a critical halogenated heterocyclic scaffold, widely utilized in the synthesis of pharmaceuticals targeting kinase pathways and as a precursor for metallosupramolecular ligands. Its structural value lies in the orthogonal reactivity of the 2-bromo position (amenable to Suzuki/Stille couplings or nucleophilic substitution) and the 3-butoxy ether moiety (providing lipophilicity and hydrogen bond acceptance).

This guide analyzes the two primary synthetic methodologies for its production: Classical Williamson Ether Synthesis (O-Alkylation) and Mitsunobu Coupling . While the Williamson ether synthesis represents the industrial standard for cost-efficiency, it suffers from ambident nucleophile selectivity issues (O- vs. N-alkylation). Conversely, the Mitsunobu reaction offers high regioselectivity under mild conditions but presents significant challenges in atom economy and purification.

Part 1: Reaction Landscape & Mechanistic Pathways

The synthesis of this compound hinges on the functionalization of 2-bromo-3-hydroxypyridine . The core challenge is the ambident nature of the pyridinol anion, which can react at either the oxygen (desired ether) or the nitrogen (undesired pyridone).

Pathway Visualization

ReactionPathways cluster_MethodA Method A: Williamson Ether Synthesis cluster_MethodB Method B: Mitsunobu Coupling Start 2-Bromo-3-hydroxypyridine Base Base (K2CO3/KOH) Start->Base Deprotonation ReagentsB n-BuOH + PPh3 + DIAD Start->ReagentsB Anion Ambident Anion (Resonance Hybrid) Base->Anion BuX n-Butyl Halide (X=Br, I) Anion->BuX SN2 Attack ProductA This compound (O-Alkylation) BuX->ProductA Major Pathway (Kinetic/Steric Control) SideProductA N-Butyl-2-bromo-3-pyridone (N-Alkylation Impurity) BuX->SideProductA Minor Pathway Complex Phosphonium Intermediate ReagentsB->Complex ProductB This compound (Exclusive O-Alkylation) Complex->ProductB SN2 Inversion

Figure 1: Mechanistic divergence between Base-Mediated Alkylation (Method A) and Mitsunobu Coupling (Method B). Note the bifurcation in Method A leading to potential N-alkylated impurities.

Part 2: Detailed Methodological Analysis

Method A: Base-Mediated O-Alkylation (Williamson Synthesis)

This method relies on the deprotonation of the hydroxyl group followed by nucleophilic attack on an alkyl halide.

  • Reagents: 2-Bromo-3-hydroxypyridine, n-Butyl bromide (or iodide), Base (K₂CO₃, Cs₂CO₃, or KOH), Solvent (DMF, DMSO).

  • Mechanism: S_N2 Nucleophilic Substitution.

  • Critical Control Point: Regioselectivity .[1] The 2-position bromine atom provides steric bulk that disfavors N-alkylation, but solvent choice is critical. Polar aprotic solvents (DMF/DMSO) with "hard" cations (K⁺, Na⁺) generally favor O-alkylation for this substrate, but 5-15% N-alkylation is common if temperatures exceed 80°C.

Pros:

  • Cost: Extremely low. Alkyl bromides and potash are commodity chemicals.

  • Scalability: Highly scalable to kilogram quantities.

  • Workup: Water quench and extraction remove inorganic salts easily.

Cons:

  • Impurity Profile: Requires chromatographic separation or careful recrystallization to remove the N-alkylated pyridone byproduct.

  • Safety: Use of alkyl halides (potential mutagens) and exothermic deprotonation.

Method B: Mitsunobu Coupling

This method utilizes redox chemistry to activate the alcohol (n-Butanol) for nucleophilic displacement by the acidic phenol.

  • Reagents: 2-Bromo-3-hydroxypyridine, n-Butanol, Triphenylphosphine (PPh₃), Azodicarboxylate (DIAD or DEAD).

  • Mechanism: Formation of an alkoxy-phosphonium intermediate followed by S_N2 displacement by the pyridinate anion.

  • Critical Control Point: pKa Matching . The pKa of 2-bromo-3-hydroxypyridine (~5-6) is ideal for Mitsunobu coupling, driving the reaction towards the O-alkylated product with >98% regioselectivity.

Pros:

  • Selectivity: Virtually exclusive O-alkylation.

  • Conditions: Runs at Room Temperature (RT) to 40°C; mild and neutral.

  • Reagents: Uses n-Butanol directly, avoiding alkyl halides.

Cons:

  • Atom Economy: Very poor. Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazide waste.

  • Purification: Removal of TPPO is notoriously difficult, often requiring precipitation or extensive chromatography.

  • Cost: Reagents (DIAD, PPh₃) are significantly more expensive than alkyl halides.

Part 3: Comparative Data Analysis

The following table synthesizes experimental data ranges based on standard laboratory optimizations for 2-halo-3-alkoxypyridines.

Table 1: Cost-Benefit Matrix

MetricMethod A: Williamson (K₂CO₃/DMF)Method B: Mitsunobu (PPh₃/DIAD)
Yield (Isolated) 75 - 85%80 - 92%
Regioselectivity (O:N) 90:10 to 95:5> 99:1
Reagent Cost (per mol) Low ($)High (

$)
Atom Economy High (Leaving group is HBr)Low (Leaving groups: TPPO, Hydrazide)
Purification Difficulty Moderate (Separation of isomers)High (Removal of TPPO)
Scalability Excellent (Industrial preferred)Poor (Lab scale preferred)
Reaction Time 2 - 6 Hours12 - 24 Hours

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis via Williamson Etherification

Best for: >10g scale, cost-sensitive projects.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-hydroxypyridine (10.0 g, 57.5 mmol) and Anhydrous DMF (50 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (15.9 g, 115 mmol, 2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension will turn yellow/orange.

  • Alkylation: Add n-Butyl Bromide (9.45 g, 7.4 mL, 69.0 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Note: Do not overheat (>80°C) to minimize N-alkylation.

  • Workup: Cool to RT. Pour the mixture into Ice Water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Water (2 x 50 mL) and Brine (50 mL) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil contains ~5-10% N-alkylated byproduct. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). The O-alkylated product elutes first (higher R_f).

Protocol B: High-Purity Synthesis via Mitsunobu Coupling

Best for: <1g scale, high-purity requirements, medicinal chemistry library generation.

  • Setup: To a dry 100 mL flask under Nitrogen, add 2-bromo-3-hydroxypyridine (1.0 g, 5.75 mmol), n-Butanol (0.64 g, 8.6 mmol, 1.5 eq), and Triphenylphosphine (PPh₃) (2.26 g, 8.6 mmol, 1.5 eq) in Anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Diisopropyl azodicarboxylate (DIAD) (1.74 g, 1.7 mL, 8.6 mmol, 1.5 eq) dropwise over 20 minutes.

    • Note: Exothermic reaction. Maintain temp <5°C during addition.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Workup: Concentrate the solvent directly in vacuo.

  • Purification: Triturate the residue with Cold Diethyl Ether/Hexane (1:1) . Most of the Triphenylphosphine Oxide (TPPO) will precipitate as a white solid. Filter off the solid.

  • Final Polish: Concentrate the filtrate and purify via flash chromatography (SiO₂, 5% EtOAc in Hexanes) to obtain the pure ether.

Part 5: Strategic Recommendation

Decision Flowchart

DecisionTree Start Select Synthesis Route Scale Target Scale? Start->Scale Purity Purity Requirement? Scale->Purity < 5 grams MethodA Method A: Williamson (Cost Effective) Scale->MethodA > 10 grams Purity->MethodA Standard (>95%) MethodB Method B: Mitsunobu (High Precision) Purity->MethodB Ultra-High (>99%)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity constraints.

Conclusion: For Drug Discovery (Lead Optimization) where time is expensive and scale is small, use Method B (Mitsunobu) to guarantee the correct isomer and avoid time-consuming isomer separations. For Process Development (Scale-up) , Method A (Williamson) is the only economically viable route. The cost of chromatography to remove the 5-10% N-alkyl impurity is significantly lower than the reagent and waste disposal costs associated with the Mitsunobu reaction.

References

  • Synthesis of 2-bromo-3-methoxypyridine (Analogous Protocol) . PrepChem. Available at: [Link] (Demonstrates the KOH/DMSO alkylation standard).

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists . Beilstein Journal of Organic Chemistry, 2006, 2, No. 21. Available at: [Link] (Details Mitsunobu conditions for pyridyl ethers and by-product management).[2]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions . ResearchGate.[2][3] Available at: [Link] (Mechanistic insight into selectivity issues).

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons . Francis Academic Press. Available at: [Link] (General review of alkylation parameters).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.